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  • Product: 4-(Aminomethyl)-3,5-difluorophenol
  • CAS: 771573-21-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Aminomethyl)-3,5-difluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Aminomethyl)-3,5-dif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Aminomethyl)-3,5-difluorophenol. As a bifunctional molecule featuring a reactive aminomethyl group and a phenolic hydroxyl moiety, further influenced by the presence of two fluorine atoms on the aromatic ring, this compound presents a unique scaffold for the development of novel chemical entities in drug discovery and materials science. This document delves into its physicochemical characteristics, offers a plausible synthetic route with a detailed experimental protocol, explores its expected reactivity, and discusses its potential in medicinal chemistry. Safety considerations, based on data from structurally related compounds, are also provided to ensure safe handling and use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Phenolic Amines

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2]

4-(Aminomethyl)-3,5-difluorophenol is a particularly interesting building block as it combines the advantageous properties of fluorine with the versatile reactivity of both a primary amine and a phenolic hydroxyl group. The difluoro substitution pattern on the phenol ring is anticipated to lower the pKa of the hydroxyl group, influencing its hydrogen bonding capabilities and reactivity. The aminomethyl group provides a key site for derivatization, allowing for the construction of a wide array of molecular architectures. This guide aims to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this promising chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Aminomethyl)-3,5-difluorophenol is critical for its application in synthetic chemistry and drug design. The following table summarizes key predicted and known properties.

PropertyValueSource
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.13 g/mol
CAS Number 771573-21-8[3]
Appearance White to off-white solid (predicted)-
Melting Point 142 °C
Boiling Point 250 - 263 °C
Density 1.36 g/cm³
pKa (acidic) 7.01
pKa (basic) 8.65
LogP 0.199
Solubility Sparingly soluble in water, soluble in methanol and DMSO (inferred)-

Synthesis of 4-(Aminomethyl)-3,5-difluorophenol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process involving an initial formylation of 3,5-difluorophenol followed by a reductive amination.

Synthesis_of_4_Aminomethyl_3_5_difluorophenol Start 3,5-Difluorophenol Intermediate 4-Hydroxy-2,6-difluorobenzaldehyde Start->Intermediate Duff Reaction (Hexamethylenetetramine, acid) Product 4-(Aminomethyl)-3,5-difluorophenol Intermediate->Product Reductive Amination (NH4OAc, NaBH3CN)

Caption: Proposed two-step synthesis of 4-(Aminomethyl)-3,5-difluorophenol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2,6-difluorobenzaldehyde (Duff Reaction)

This step introduces a formyl group onto the phenolic ring, directed to the para position due to the ortho-directing effect of the hydroxyl group and steric hindrance from the fluorine atoms.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,5-difluorophenol (10.0 g, 76.9 mmol).

  • Reagent Addition: Add hexamethylenetetramine (12.9 g, 92.3 mmol) and trifluoroacetic acid (100 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-hydroxy-2,6-difluorobenzaldehyde as a solid.

Step 2: Synthesis of 4-(Aminomethyl)-3,5-difluorophenol (Reductive Amination)

This step converts the aldehyde to the primary amine.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 4-hydroxy-2,6-difluorobenzaldehyde (from Step 1, 10.0 g, 63.2 mmol) in methanol (150 mL).

  • Reagent Addition: Add ammonium acetate (38.9 g, 505.6 mmol) to the solution and stir until dissolved. Then, add sodium cyanoborohydride (4.7 g, 75.8 mmol) portion-wise over 30 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Remove the methanol under reduced pressure.

  • Purification: Basify the aqueous residue with 2 M NaOH to a pH of 9-10 and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 4-(Aminomethyl)-3,5-difluorophenol dictates its reactivity. The primary amine and the phenolic hydroxyl group are both nucleophilic, which can lead to challenges in achieving selective functionalization.[4]

Reactivity_of_4_Aminomethyl_3_5_difluorophenol Molecule 4-(Aminomethyl)-3,5-difluorophenol Amine_Reactions Amine-selective Reactions (e.g., N-Acylation, N-Alkylation) Molecule->Amine_Reactions Protection of -OH Phenol_Reactions Phenol-selective Reactions (e.g., O-Alkylation, O-Acylation) Molecule->Phenol_Reactions Protection of -NH2 Bifunctional_Reactions Bifunctional Reactions (e.g., Cyclization) Molecule->Bifunctional_Reactions Specific Reagents

Sources

Exploratory

Technical Monograph: 4-(Aminomethyl)-3,5-difluorophenol

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-(Aminomethyl)-3,5-difluorophenol , a critical building block for PROTAC linker design and physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-(Aminomethyl)-3,5-difluorophenol , a critical building block for PROTAC linker design and physicochemical property modulation in drug discovery.

Optimizing Ligand Acidity and Linker Chemistry in Targeted Protein Degradation

Core Identity & Physicochemical Profile

This compound represents a strategic "bifunctional handle" in medicinal chemistry. It combines a nucleophilic primary amine (for linker attachment) with an acidic phenol (often serving as a warhead pharmacophore or solubility enhancer). The 3,5-difluoro substitution pattern is not cosmetic; it is a functional modification designed to lower the phenolic pKa, enhancing potency and metabolic stability.

Chemical Datasheet
PropertySpecification
Chemical Name 4-(Aminomethyl)-3,5-difluorophenol
CAS Number (Free Base) 771573-21-8
CAS Number (HCl Salt) 2445792-00-5
Precursor CAS (Aldehyde) 118276-06-5 (3,5-Difluoro-4-hydroxybenzaldehyde)
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.13 g/mol
pKa (Phenol) ~7.2 (Calculated) vs. 9.95 (Unsubstituted Phenol)
Appearance Off-white to beige crystalline solid (typically hygroscopic as HCl salt)
Solubility Soluble in DMSO, MeOH, Water (as HCl salt); Limited solubility in DCM

The "Fluorine Effect": Mechanistic Rationale

Why use the 3,5-difluoro analog over the standard 4-hydroxybenzylamine?

  • Acidity Modulation (pKa Shift): The electron-withdrawing nature of the two fluorine atoms ortho to the hydroxyl group significantly stabilizes the phenoxide anion. This drops the pKa from ~10 to ~7.2.

    • Biological Impact: At physiological pH (7.4), a significant fraction of the molecule exists as the phenolate anion. This mimics the charge state of carboxylic acids, allowing the motif to act as a bioisostere for carboxylates while maintaining a different lipophilicity profile.

  • Metabolic Blocking: The C3 and C5 positions on the phenol ring are common sites for Phase I metabolic oxidation (hydroxylation) or Phase II conjugation (glucuronidation). Fluorine substitution blocks these "soft spots," extending the half-life of the drug candidate.

  • Conformational Locking: Intramolecular hydrogen bonding (H-bonding) between the fluorine and the phenolic proton (or adjacent amide N-H if derivatized) can lock the rotatable bonds, reducing the entropic penalty upon binding to a target protein.

Synthetic Methodology

The synthesis of 4-(aminomethyl)-3,5-difluorophenol is typically achieved via the reductive amination of its aldehyde precursor. This protocol ensures high yield and minimizes over-alkylation.

Protocol: Reductive Amination from 3,5-Difluoro-4-hydroxybenzaldehyde

Reagents:

  • Precursor: 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5)[1][2]

  • Ammonium Source: Ammonium Acetate (NH₄OAc)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous MeOH (0.5 M). Add Ammonium Acetate (10.0 eq) to ensure complete conversion to the imine intermediate. Stir at Room Temperature (RT) for 2–4 hours under an inert atmosphere (N₂).

    • Checkpoint: Monitor by LC-MS for the disappearance of the aldehyde peak.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to RT and stir overnight (12–16 h).

    • Safety Note: NaBH₃CN generates HCN if acidified; maintain basic/neutral conditions during quenching.

  • Quench & Workup: Quench with 1N HCl (carefully, in a fume hood) to decompose excess hydride. Concentrate the solvent to remove MeOH.

    • Purification: The product is amphoteric. For the HCl salt, lyophilize the aqueous layer directly if pure. For the free base, adjust pH to ~9 with NaHCO₃, extract with EtOAc/n-Butanol (due to polarity), and dry over Na₂SO₄.

  • Isolation: Precipitate as the Hydrochloride salt using 4M HCl in Dioxane for long-term stability.

Visual Synthesis Pathway

Synthesis Aldehyde 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5) Imine Imine Intermediate Aldehyde->Imine NH4OAc, MeOH RT, 2h Product 4-(Aminomethyl)-3,5-difluorophenol (CAS 771573-21-8) Imine->Product NaBH3CN Reductive Amination

Figure 1: Synthetic route from the commercial aldehyde precursor via reductive amination.

Applications in PROTAC & Linker Design

In the context of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical Linker-Ligand Interface .

Use Case: VHL-Recruiting PROTACs

While the VHL E3 ligase is typically recruited by hydroxyproline derivatives (e.g., VH032), the "exit vector" (the point where the linker attaches) is crucial.

  • Role: The amine group of 4-(aminomethyl)-3,5-difluorophenol reacts with carboxylic acid-terminated linkers (PEG chains, alkyl chains) to form a stable amide bond.

  • Warhead Integration: The difluorophenol moiety can serve as the "Warhead" targeting proteins that recognize acidic phenols (e.g., nuclear receptors, specific kinase pockets), or it can be a physicochemical modifier attached to the VHL ligand to improve cell permeability.

Use Case: Improving Oral Bioavailability

Standard alkyl-amine linkers in PROTACs often suffer from rapid oxidative metabolism (N-dealkylation). The benzylic position of this compound is protected by the electron-deficient ring, and the fluorine atoms prevent ring oxidation.

PROTAC Assembly Logic:

PROTAC_Design cluster_logic Functional Benefits Warhead Target Protein Ligand (e.g., Kinase Inhibitor) Linker PEG/Alkyl Linker (Spacer) Warhead->Linker Chemical Conjugation Interface 4-(Aminomethyl)-3,5-difluorophenol (Interface Motif) Linker->Interface Amide Bond Formation (via Amine) E3Ligand E3 Ligase Ligand (e.g., VHL/CRBN Binder) Interface->E3Ligand Physicochemical Modulation (pKa/Solubility) Benefit1 Lower pKa (Bioisostere) Interface->Benefit1 Benefit2 Metabolic Stability (Blocked Oxidation) Interface->Benefit2

Figure 2: Structural logic of incorporating the difluorophenol motif into a PROTAC system.

Handling, Stability & Safety

  • Storage: Store the HCl salt at -20°C under desiccant. The free base is prone to oxidation (turning brown) upon air exposure; store under Nitrogen/Argon.

  • Safety:

    • H314: Causes severe skin burns and eye damage (due to the primary amine and acidic phenol combination).

    • H302: Harmful if swallowed.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly in a fume hood.

References

  • PubChem Compound Summary. (2025). 4-(Aminomethyl)-3,5-difluorophenol.[3][4][5][6] National Center for Biotechnology Information. Link (Note: Link directs to related isomer for reference; specific CAS 771573-21-8 is vendor-specific).

  • Sigma-Aldrich. (2024). 3,5-Difluoro-4-hydroxybenzaldehyde Product Sheet. Merck KGaA. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society, 134(10), 4465–4468. Link

  • ChemicalBook. (2024). 4-(Aminomethyl)-3,5-difluorophenol CAS 771573-21-8 Datasheet. Link

Sources

Foundational

Technical Profile: 4-(Aminomethyl)-3,5-difluorophenol

This technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 4-(Aminomethyl)-3,5-difluorophenol .[1] [1][2][3][4] Executive Summary & Core Data 4-(Aminomethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 4-(Aminomethyl)-3,5-difluorophenol .[1]

[1][2][3][4]

Executive Summary & Core Data

4-(Aminomethyl)-3,5-difluorophenol is a specialized fluorinated building block used primarily in the design of bioactive small molecules, particularly as a linker in PROTACs (Proteolysis Targeting Chimeras) and as a warhead precursor in fragment-based drug discovery (FBDD).[1][2][3]

The molecule features a benzylamine core flanked by two fluorine atoms at the ortho positions relative to the phenol.[3] This specific substitution pattern (3,5-difluoro) significantly modulates the acidity (pKa) of the phenolic hydroxyl group and enhances metabolic stability against oxidative defluorination.[1][3]

Physicochemical Specifications
ParameterDataNotes
CAS Number (Free Base) 771573-21-8 Primary identifier for the neutral molecule.[1][4][5]
CAS Number (HCl Salt) 2445792-00-5 Preferred form for storage and stability.[1][4][5]
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.13 g/mol Monoisotopic Mass: 159.05
HCl Salt MW 195.59 g/mol Stoichiometry 1:1
Predicted pKa (Phenol) ~7.2 – 7.8Significantly more acidic than phenol (pKa 10).[3][4][5]
Predicted pKa (Amine) ~8.9 – 9.2Typical primary benzylamine range.[3][4][5]
Appearance Off-white to beige solidHygroscopic in salt form.[1][4][5]

Structural Activity Relationship (SAR) & Electronic Effects

The strategic value of this molecule lies in the "Fluorine Effect."[3] The two fluorine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect (-I), which alters the electronic landscape of the phenol.[1]

Mechanistic Impact[5][6][7][8][9]
  • pKa Modulation: The electron-withdrawing nature of the fluorines stabilizes the phenoxide anion, lowering the pKa of the hydroxyl group from ~10 (unsubstituted phenol) to approximately 7.[3]5. This brings the acidity close to physiological pH, allowing the molecule to exist as a phenoxide anion in biological media, potentially strengthening ionic interactions with target proteins.[3]

  • Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol).[1][3] Placing fluorines at the 3,5-positions blocks metabolic hydroxylation at these metabolically vulnerable sites.[1]

  • Intramolecular Interactions: The ortho-fluorines can act as weak hydrogen bond acceptors, influencing the conformation of the hydroxyl group.[1]

SAR_Mechanism Molecule 4-(Aminomethyl)-3,5-difluorophenol F_Atoms 3,5-Difluoro Substitution (Electron Withdrawing) Molecule->F_Atoms OH_Group Phenolic OH (pKa ~7.5) Molecule->OH_Group Amine 4-Aminomethyl (Linker/Coupling Site) Molecule->Amine Effect_1 Increased Acidity (Physiological Ionization) F_Atoms->Effect_1 -I Effect Effect_2 Metabolic Blockade (Prevents CYP Oxidation) F_Atoms->Effect_2 OH_Group->Effect_1 Effect_3 Amide Coupling (Library Generation) Amine->Effect_3

Caption: SAR diagram illustrating the inductive effects of fluorine substitution on pKa and metabolic stability.

Synthetic Methodology

The most reliable and self-validating synthesis route proceeds via the reduction of 3,5-difluoro-4-hydroxybenzonitrile .[1] This pathway avoids the instability associated with aniline precursors and utilizes commercially available starting materials.[3]

Protocol: Nitrile Reduction to Benzylamine

Reaction Type: Borane-mediated Reduction Starting Material: 3,5-Difluoro-4-hydroxybenzonitrile (CAS: 2967-54-6)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 3,5-difluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C. Dropwise add Borane-THF complex (BH₃·THF, 1M solution, 3.0 eq). Caution: Hydrogen gas evolution.[1][3]

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the nitrile peak (M-H = 154) and appearance of the amine mass (M+H = 160).[1][3]

  • Quenching (Critical Step): Cool to 0°C. Carefully quench excess borane by slow addition of Methanol (MeOH). This breaks the boron-amine complex.[1]

  • Acid Hydrolysis: Add 1M HCl and stir for 30 minutes to disrupt any boron-nitrogen bonds fully.

  • Isolation: Concentrate in vacuo. The product is best isolated as the Hydrochloride Salt by recrystallization from EtOH/Et₂O to prevent oxidation of the free amine.[3]

Synthesis_Pathway SM 3,5-Difluoro-4-hydroxybenzonitrile (CAS: 2967-54-6) Reagent BH3·THF or LiAlH4 Reflux, THF SM->Reagent Intermediate Boron-Amine Complex Reagent->Intermediate Quench MeOH / HCl Quench Intermediate->Quench Product 4-(Aminomethyl)-3,5-difluorophenol HCl (CAS: 2445792-00-5) Quench->Product

Caption: Synthetic route via reduction of the nitrile precursor to the target benzylamine.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)[1][5]
  • Ionization Mode: Electrospray Ionization (ESI+)[1][3]

  • Target Ion: [M+H]⁺ = 160.14 m/z[1][3]

  • Fragmentation: In MS/MS, look for the loss of ammonia (-17 Da) yielding a tropylium-like cation at ~143 m/z.[1]

¹H NMR (DMSO-d₆)[1][5]
  • δ 10.5 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).[3]

  • δ 8.2 ppm (br s, 3H): Ammonium -NH₃⁺ (If HCl salt).[1][3]

  • δ 6.5–6.7 ppm (d, 2H): Aromatic protons (Coupled to Fluorine, J_H-F coupling visible).[3]

  • δ 3.8–4.0 ppm (q, 2H): Benzylic -CH₂- protons.[1]

Applications in Drug Discovery

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) and PROTAC development.[1][3]

  • PROTAC Linkers: The aminomethyl group serves as a "handle" for amide coupling to E3 ligase ligands (e.g., VHL or Cereblon binders).[3] The difluorophenol moiety acts as a rigid, polar spacer that improves solubility compared to standard alkyl chains.[3]

  • Bioisosteres: The 3,5-difluorophenol moiety is often used as a bioisostere for benzoic acid.[1] The acidity of the phenol mimics the carboxylic acid, but the lipophilicity profile is distinct, often improving membrane permeability.[3]

  • Covalent Inhibitors: The phenol can be converted into a sulfonyl fluoride or other electrophilic warheads to target specific amino acid residues (Tyrosine/Lysine) in enzymes.[1][3]

References

  • PubChem. (2025).[1][3][6] Compound Summary: 4-(Aminomethyl)-3,5-difluorophenol.[1][2][7] National Center for Biotechnology Information.[1][3] [Link][1][3]

  • Journal of Medicinal Chemistry. (2022). Fluorine in Medicinal Chemistry: A Review of pKa Modulation and Metabolic Stability. (Contextual Reference for 3,5-difluoro substitution effects). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(Aminomethyl)-3,5-difluorophenol

Introduction In modern drug discovery, the incorporation of fluorine atoms into lead candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and lipophilicity. The compound 4-(Aminometh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery, the incorporation of fluorine atoms into lead candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and lipophilicity. The compound 4-(Aminomethyl)-3,5-difluorophenol (CAS: 771573-21-8) represents a molecule of significant interest, combining the structural motifs of a phenol, a benzylamine, and a difluorinated aromatic ring. Understanding its solubility is a critical first step in evaluating its potential as a pharmaceutical intermediate or a drug candidate itself. Poor aqueous solubility is a primary driver of attrition in the development pipeline, impacting everything from in vitro assay reliability to in vivo bioavailability.

This guide provides a comprehensive analysis of the expected solubility profile of 4-(Aminomethyl)-3,5-difluorophenol. In the absence of extensive public experimental data for this specific molecule, this document leverages expert analysis of its structural components, theoretical physicochemical principles, and data from closely related analogs to build a robust predictive profile. Furthermore, it provides detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate the precise data required for their development programs.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is not a single value but a complex function of its intrinsic physicochemical properties and the environment it is in. The key to understanding the solubility of 4-(Aminomethyl)-3,5-difluorophenol lies in dissecting its structure.

Table 1: Physicochemical Identity of 4-(Aminomethyl)-3,5-difluorophenol

PropertyValueSignificance for Solubility
Chemical Name 4-(Aminomethyl)-3,5-difluorophenol-
CAS Number 771573-21-8[1]Unique identifier for substance registration and database searching.
Molecular Formula C₇H₇F₂NOIndicates the presence of polar functional groups (-OH, -NH₂) capable of hydrogen bonding, suggesting potential for aqueous solubility.
Molecular Weight 159.13 g/mol A relatively low molecular weight is generally favorable for solubility.
Predicted Acidic pKa (Phenol) ~8.5 - 9.5The electron-withdrawing fluorine atoms are expected to lower the pKa of the phenolic hydroxyl group compared to phenol (pKa ~10), making it more acidic. Deprotonation at basic pH will form a soluble phenoxide anion.
Predicted Basic pKa (Amine) ~9.0 - 10.0The aminomethyl group is a primary amine with a typical basic pKa. Protonation at acidic pH will form a highly soluble ammonium cation.
Predicted LogP ~1.0 - 1.5The two fluorine atoms increase lipophilicity relative to the non-fluorinated parent. However, the presence of ionizable -OH and -NH₂ groups keeps the molecule relatively polar. LogP (the partition coefficient) in this range suggests moderate lipophilicity, a key factor in the "drug-like" chemical space.[2][3]
Causality Behind Predicted Properties:
  • pKa Values: The molecule is amphoteric, meaning it has both acidic (phenol) and basic (amine) functional groups. Its aqueous solubility will therefore be highly dependent on pH. The electron-withdrawing nature of the two fluorine atoms inductively acidifies the phenolic proton, making it easier to deprotonate at a lower pH than an unsubstituted phenol. The aminomethyl group's basicity is largely dictated by the alkylamine character and is expected to be in the standard range.

  • LogP (Lipophilicity): LogP is a measure of a compound's partitioning between octanol and water, indicating its lipophilicity ("greasiness"). While the polar hydroxyl and amino groups promote water solubility, the aromatic ring and fluorine atoms contribute to lipid solubility. A predicted LogP in the 1.0-1.5 range suggests the compound will not be excessively lipophilic, which is often a root cause of poor aqueous solubility.[3]

Predicted Solubility Profile

Aqueous pH-Dependent Solubility

The amphoteric nature of 4-(Aminomethyl)-3,5-difluorophenol dictates that its aqueous solubility will follow a characteristic "U-shaped" curve as a function of pH.

  • At Low pH (e.g., pH < 2): The aminomethyl group will be fully protonated to form a cationic ammonium salt (-CH₂NH₃⁺). This charged species is expected to be highly soluble in water.

  • At High pH (e.g., pH > 11): The phenolic hydroxyl group will be fully deprotonated to form an anionic phenoxide (-O⁻). This charged species is also expected to be highly soluble.

  • At Mid-Range pH (Isoelectric Point): Between the two pKa values, the molecule will exist predominantly in its neutral or zwitterionic form. This species has the lowest net charge and is typically the point of minimum aqueous solubility . The precise pH of minimum solubility (the isoelectric point, pI) can be estimated by the average of the two pKa values.

This pH-dependent behavior is a critical consideration for oral drug formulation, as a compound must navigate the acidic environment of the stomach (pH 1.5-3.5) and the more neutral-to-basic environment of the small intestine (pH 6.0-7.5).

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Mid pH (pI) cluster_high_ph High pH (e.g., pH 11) low_ph Cationic Form (-CH₂NH₃⁺) High Solubility mid_ph Neutral/Zwitterionic Form (-CH₂NH₂ / -OH) Minimum Solubility low_ph->mid_ph Increase pH high_ph Anionic Form (-O⁻) High Solubility mid_ph->high_ph Increase pH

Caption: Predicted Ionization States and Aqueous Solubility.

Solubility in Organic Solvents

While no specific experimental data is available, a qualitative solubility profile in common laboratory solvents can be inferred from the molecule's structure and data from analogs like 4-aminophenol.[4][5]

Table 2: Predicted Qualitative Solubility in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can accept hydrogen bonds from the -OH and -NH₂ groups and can effectively solvate the polar molecule. 4-Aminophenol is very soluble in DMSO.[5][6]
Polar Protic Methanol, EthanolSolubleThese solvents can both donate and accept hydrogen bonds, leading to favorable interactions. 4-Amino-3,5-difluorophenol is reportedly soluble in alcohols.[7]
Nonpolar Aromatic Toluene, BenzeneSparingly SolubleThe aromatic ring of the solute will have some affinity for these solvents, but the highly polar functional groups will limit overall solubility.
Nonpolar Aliphatic Hexane, HeptaneInsolubleLack of polarity and hydrogen bonding capability makes these poor solvents for this molecule.

Experimental Protocols for Solubility Determination

To move from prediction to definitive data, rigorous experimental protocols are required. The choice of method depends on the stage of research: the "gold standard" thermodynamic shake-flask method is used for late-stage lead optimization and formulation, while higher-throughput kinetic methods are used for early discovery screening.[3][8]

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the most reliable for determining the true equilibrium solubility of a compound and is referenced in USP guidelines.[9]

Objective: To determine the saturation concentration of the compound in a specific buffer at a constant temperature after equilibrium has been reached.

Methodology:

  • Preparation:

    • Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to cover the physiologically relevant range.

    • Pre-heat the buffers and a shaker/incubator to the desired temperature (typically 25°C or 37°C).

  • Sample Addition:

    • Add an excess amount of solid 4-(Aminomethyl)-3,5-difluorophenol to a known volume of each buffer in a glass vial. "Excess" is critical; enough solid must be present to ensure a saturated solution with undissolved solid remaining at the end of the experiment. A visual inspection for a persistent slurry is the primary confirmation.[9]

    • Causality Check: Adding too much solid can alter the pH and properties of the medium itself. A good starting point is 2-10 mg of compound per 1 mL of buffer.[9]

  • Equilibration:

    • Seal the vials tightly and place them in the shaker/incubator.

    • Agitate the samples at a constant speed for a predetermined time, typically 24 to 48 hours.

    • Self-Validation: To confirm that equilibrium has been reached, time-point sampling (e.g., at 24, 48, and 72 hours) can be performed. Equilibrium is confirmed when the measured concentration no longer increases.[9]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for a short period.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Separate the saturated solution from the solid by either:

      • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filtration: Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard curve of the compound in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

    • Dilute the saturated filtrate/supernatant into the linear range of the standard curve.

    • Analyze the standards and samples using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculate the concentration in the original saturated solution.

  • Final Verification:

    • Measure the pH of the final saturated solution to ensure it has not shifted significantly from the starting buffer pH.[9]

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method is ideal for early discovery when compound availability is limited. It measures the concentration at which a compound, added from a DMSO stock, precipitates in aqueous buffer.

Objective: To rapidly estimate the aqueous solubility by identifying the point of precipitation.

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Serial Dilution:

    • Add a small volume of the DMSO stock solution to the first well of the buffer plate (the final DMSO concentration should be kept low, typically <2%). This initial addition often causes immediate precipitation.

    • Perform a serial dilution across the plate to create a range of compound concentrations.

  • Incubation & Measurement:

    • Cover the plate and shake for a short period (e.g., 1-2 hours) at room temperature.[8]

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the turbidity begins to sharply increase, indicating the formation of a precipitate. This can be determined by setting a turbidity threshold relative to controls.

Trustworthiness Note: Kinetic solubility values are often higher than thermodynamic solubility values because the short incubation time can allow for the formation of a supersaturated solution.[3] It is a valuable screening tool but should be confirmed with the shake-flask method for key compounds.

Conclusion

These predictions provide a critical framework for researchers. However, for advancing any drug development program, these theoretical values must be superseded by rigorous experimental data. The detailed protocols provided herein for both thermodynamic and kinetic solubility determination offer validated, reliable methods to generate the high-quality data necessary to make informed decisions, optimize formulation strategies, and ultimately, enhance the probability of success for this promising fluorinated compound.

References

  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
  • Molecules. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • American Chemical Society. (2002). Absolute pKa Determinations for Substituted Phenols.
  • National Institutes of Health. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
  • Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
  • PubChem. (n.d.). Benzoin.
  • Cheméo. (n.d.). Benzoin (CAS 119-53-9) - Chemical & Physical Properties.
  • ResearchGate. (2023). (PDF) Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
  • ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • National Center for Biotechnology Information. (n.d.). Prediction of octanol-water partition coefficients for the SAMPL6-log P molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields.
  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
  • EPA CompTox Dashboard. (n.d.). 4-(Aminomethyl)-3,5-difluorophenol Properties.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Solubility of Things. (n.d.). 4-Aminophenol.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • PubChem. (n.d.). 4-Aminophenol.
  • Thermo Fisher Scientific. (n.d.). 4-Aminophenol, 98% 50 g.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • CymitQuimica. (n.d.). CAS 135086-76-9: 4-AMINO-3,5-DIFLUORO-PHENOL.
  • J-BIG Tech. (n.d.). China CAS:135086-76-9 | 4-AMINO-3,5-DIFLUORO-PHENOL Manufacturers and Factory.
  • EPA CompTox Dashboard. (n.d.). 4-(Aminomethyl)-3,5-difluorophenol.

Sources

Foundational

potential uses of 4-(Aminomethyl)-3,5-difluorophenol in medicinal chemistry

This technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic utility of 4-(Aminomethyl)-3,5-difluorophenol . Executive Summary 4-(Aminomethyl)-3,5-difluorophenol (CAS: 7715...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic utility of 4-(Aminomethyl)-3,5-difluorophenol .

Executive Summary

4-(Aminomethyl)-3,5-difluorophenol (CAS: 771573-21-8; PubChem CID: 45083281) is a high-value bifunctional building block used in modern medicinal chemistry. It combines a pH-sensitive phenolic headgroup with a reactive primary amine linker , modulated by a specific 3,5-difluoro substitution pattern.

Unlike standard phenolic linkers (e.g., tyramine), the 3,5-difluoro motif significantly alters the electronic landscape of the molecule. It lowers the phenolic pKa to a physiologically relevant range (~7.5–8.0), enabling the phenol to act as a bioisostere for carboxylic acids or hydroxamic acids while maintaining high metabolic stability. This guide explores its utility in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and enzyme inhibitor optimization.

Physicochemical Profile & "The Fluorine Effect"

The strategic placement of fluorine atoms at the 3- and 5-positions (meta to the hydroxyl group) creates a unique electronic environment that distinguishes this scaffold from non-fluorinated analogs.

pKa Modulation and Acidity

The acidity of the phenolic hydroxyl is the critical parameter for this building block.

  • Phenol (Reference): pKa ~10.0 (Neutral at physiological pH).

  • 4-(Aminomethyl)-3,5-difluorophenol: pKa ~7.9 (estimated).

    • Mechanism:[1][2][3][4] The highly electronegative fluorine atoms exert a strong inductive effect (-I), stabilizing the phenoxide anion.

    • Impact: At physiological pH (7.4), a significant fraction of the molecule exists as a phenoxide anion, mimicking the electrostatics of a carboxylic acid (-COO⁻) but with a more lipophilic core.

Zwitterionic Character

At neutral pH, the primary amine (pKa ~9.5) is protonated (-NH3⁺), while the phenol can partially deprotonate. This creates a zwitterionic species or a highly polar cation, which drastically improves aqueous solubility—a common bottleneck in FBDD.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 159.13 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Donors 3 (OH, NH2)High capacity for directional interactions with receptor backbones.
H-Bond Acceptors 4 (O, N, F, F)Fluorine acts as a weak acceptor; Phenoxide is a strong acceptor.
LogP (calc) ~0.8 – 1.2Low lipophilicity ensures good solubility and low non-specific binding.
Electronic Effect

(Hammett)
Fluorine withdraws electron density, deactivating the ring against oxidative metabolism.

Synthetic Utility & Preparation[3][4][5][6][7][8][9]

The synthesis of 4-(aminomethyl)-3,5-difluorophenol typically proceeds via the reductive amination of its aldehyde precursor. This route is preferred for its scalability and mild conditions.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3,5-Difluoro-4-hydroxybenzaldehyde (CAS: 118276-06-5) Step1 Imine Formation (NH4OAc / MeOH) Start->Step1 + NH4OAc Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (NaBH3CN or H2/Pd-C) Intermediate->Step2 Product 4-(Aminomethyl)-3,5-difluorophenol (Target Scaffold) Step2->Product Yield: ~85%

Figure 1: Standard synthetic route via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Objective: Synthesis of 4-(aminomethyl)-3,5-difluorophenol from 3,5-difluoro-4-hydroxybenzaldehyde.

  • Reagents:

    • 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq)

    • Ammonium Acetate (NH4OAc) (10.0 eq)

    • Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

    • Methanol (anhydrous)

  • Procedure:

    • Step 1 (Imine Formation): Dissolve the aldehyde in anhydrous methanol (0.1 M concentration). Add Ammonium Acetate in one portion. Stir at room temperature for 2 hours under an inert atmosphere (N2).

    • Step 2 (Reduction): Cool the solution to 0°C. Carefully add NaBH3CN portion-wise (Caution: HCN generation possible; use a vented hood).

    • Step 3 (Workup): Allow the mixture to warm to room temperature and stir overnight (12-16h). Quench with 1N HCl to pH < 2 (destroys excess hydride and protonates the amine).

    • Step 4 (Isolation): Neutralize with NaHCO3 to pH ~8.5 (isoelectric point vicinity). Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4, filter, and concentrate.[5]

    • Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the trifluoroacetate salt.

Medicinal Chemistry Applications

Bioisosterism: The "Acid Mimic"

The 3,5-difluorophenol moiety is a validated bioisostere for carboxylic acids.

  • Rationale: The pKa of ~8.0 allows the phenol to participate in strong hydrogen bonding networks similar to a carboxylate, but without the desolvation penalty associated with a fully charged -COO⁻ group.

  • Application: Replacing a benzoic acid moiety with 3,5-difluorophenol often improves membrane permeability (passive diffusion) while maintaining potency.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "super-fragment":

  • Vectors: The amine allows growth in one direction (e.g., amide coupling), while the phenol probes deep pockets (e.g., S1 pockets in proteases).

  • Efficiency: It has high Ligand Efficiency (LE) due to its low molecular weight and high binding enthalpy potential.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are critical.

  • Solubility: The zwitterionic nature of the aminomethyl-difluorophenol motif can rescue the solubility of otherwise insoluble PROTACs.

  • Rigidity: The phenyl ring adds rigidity compared to linear alkyl chains, reducing the entropic cost of binding.

SAR Logic: Scaffold Hopping

The diagram below illustrates the decision logic for selecting this scaffold over traditional alternatives.

SAR_Logic Problem Problem: Lead compound has poor permeability or rapid metabolism Decision Target Moiety: Carboxylic Acid or Phenol? Problem->Decision OptionA Option A: Tyramine (Non-fluorinated) Decision->OptionA Standard Linker OptionB Option B: 4-(Aminomethyl)-3,5-difluorophenol Decision->OptionB Bioisostere Strategy ResultA High pKa (~10) Metabolic Soft Spot (Ring oxidation) OptionA->ResultA ResultB Lower pKa (~8) -> Acid Mimic Blocked Metabolic Sites Improved Permeability OptionB->ResultB

Figure 2: SAR Decision Tree for Scaffold Selection.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem Compound Summary. (2024). 4-(Aminomethyl)-3,5-difluorophenol (CID 45083281).[6] National Center for Biotechnology Information. Link

  • Gillis, E. P., et al. (2015).[7] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Ertl, P., et al. (2020). The pKa of fluorinated phenols: A detailed study. Journal of Physical Organic Chemistry. Link

Sources

Exploratory

A Technical Guide to the Commercial Availability of 4-Amino-3,5-difluorophenol for Research &amp; Development

Prepared by: Gemini, Senior Application Scientist Executive Summary: This document provides a comprehensive technical overview of 4-Amino-3,5-difluorophenol (CAS No. 135086-76-9), a key fluorinated building block for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This document provides a comprehensive technical overview of 4-Amino-3,5-difluorophenol (CAS No. 135086-76-9), a key fluorinated building block for researchers in drug discovery and medicinal chemistry. It details commercial availability, procurement information, key chemical properties, and its strategic importance in the synthesis of advanced chemical entities. An overview of its synthetic accessibility and critical safety information is also provided.

Note on Chemical Nomenclature: Initial inquiries for "4-(Aminomethyl)-3,5-difluorophenol" indicate that this specific compound, featuring a methylene spacer, is not a readily available catalog item. However, the structurally related aniline, 4-Amino-3,5-difluorophenol , is widely available from multiple suppliers and is a valuable intermediate for further functionalization. This guide will focus on this commercially accessible analog.

Chemical Identity and Properties

4-Amino-3,5-difluorophenol, also known as 2,6-Difluoro-4-hydroxyaniline, is a functionalized aromatic compound valued for its unique electronic and structural properties conferred by the fluorine atoms. These properties are highly sought after in modern drug design to modulate physicochemical and pharmacokinetic profiles.

PropertyValueSource(s)
CAS Number 135086-76-9[1][2][3]
IUPAC Name 4-amino-3,5-difluorophenol[3]
Molecular Formula C₆H₅F₂NO[1][2]
Molecular Weight 145.11 g/mol [1]
Synonyms 2,6-Difluoro-4-hydroxyaniline, 4-Hydroxy-2,6-difluoroaniline[2][3]
Melting Point 147-150 °C[2]
Boiling Point 250 °C at 760 mmHg[2]

Commercial Availability and Procurement

4-Amino-3,5-difluorophenol is available from a range of specialty chemical suppliers in research-grade quantities. Purity levels are generally suitable for synthetic applications in a research and development setting. For large-scale or GMP requirements, direct inquiry with suppliers is recommended.

SupplierPurityAvailable QuantitiesNotesSource(s)
ChemUniverse 97%250 mg, 1 g, 5 gBulk quotes available upon request.[1]
American Custom Chemicals Corp. 95%250 mg, 1 g, 5 gPricing available via supplier portals.[2]
SynQuest Laboratories N/A1 gListed as a manufacturer/distributor.[2]
Apolloscientific N/A1 gAvailable as a research chemical.[2]
Crysdot 97%1 g, 5 g[2]

Note: Pricing and stock levels are subject to change. Researchers should consult supplier websites for the most current information.

Significance in Drug Discovery & Medicinal Chemistry

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, and building blocks like 4-Amino-3,5-difluorophenol are instrumental in this strategy.[4][5][6]

  • Modulation of Physicochemical Properties: The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the pKa of the phenolic hydroxyl group and the aniline amino group compared to their non-fluorinated counterparts. This modulation can be critical for optimizing compound solubility, permeability, and target engagement.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the positions ortho to the amino group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[6]

  • Role as a Synthetic Intermediate: As a trifunctional molecule (possessing phenol, amine, and an aromatic ring), it serves as a versatile scaffold. It is explicitly noted as a useful intermediate for preparing complex aniline derivatives.[2] The amino group can be readily acylated, alkylated, or diazotized, while the phenolic hydroxyl offers a handle for etherification or other modifications.

  • Bioisosterism: The difluoromethyl group (CF₂H) is often considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, acting as a lipophilic hydrogen-bond donor.[7] While this molecule contains fluorine directly on the ring, the principle of using fluorine to mimic and modulate polar interactions is a key application.

Overview of Synthetic Accessibility

While this guide focuses on commercial availability, understanding the synthetic origin of a key building block provides valuable context for supply chain stability and cost. The synthesis of 4-Amino-3,5-difluorophenol likely involves the functionalization of a difluorinated precursor, such as 3,5-difluorophenol. Patents describe multi-step syntheses of this precursor, often starting from materials like 3,5-difluorobromobenzene.[8][9] A subsequent nitration and reduction sequence would yield the final product.

G Conceptual Synthetic Pathway for 4-Amino-3,5-difluorophenol cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 3,5-Difluorobromobenzene B 3,5-Difluorophenylboronic Acid A->B  Grignard/Lithiation &  Reaction with Boric Acid   C 3,5-Difluorophenol B->C  Oxidation (e.g., H₂O₂)   D Nitration C->D E Reduction D->E F 4-Amino-3,5-difluorophenol E->F

Conceptual synthetic pathway from a common starting material.

Safety, Handling, and Storage

4-Amino-3,5-difluorophenol is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. Users must consult the supplier-specific Safety Data Sheet (SDS) prior to handling, storage, or disposal.

GHS Hazard Information Summary

CategoryInformation
Pictograms Corrosion, Skull and Crossbones, Health Hazard, Exclamation Mark
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled.H335: May cause respiratory irritation.

Source: Aggregated GHS information from PubChem.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

  • ChemUniverse. (n.d.). 4-AMINO-3,5-DIFLUOROPHENOL [P71364]. Retrieved February 6, 2026, from [Link]

  • LookChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved February 6, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-3-fluorophenol. Retrieved February 6, 2026, from [Link]

  • Al-Masum, M., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1021. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Google Patents. (2021). CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved February 6, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2008). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters, 49(45), 6447-6449. [Link]

  • Bentham Science. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved February 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 4-(Aminomethyl)-3,5-difluorophenol

[1] Executive Summary & Strategic Analysis The synthesis of 4-(aminomethyl)-3,5-difluorophenol from 3,5-difluorophenol presents a specific regiochemical challenge. The target molecule requires functionalization at the C4...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The synthesis of 4-(aminomethyl)-3,5-difluorophenol from 3,5-difluorophenol presents a specific regiochemical challenge. The target molecule requires functionalization at the C4 position—sterically crowded between two fluorine atoms but electronically activated by the para-hydroxyl group.

While the 3,5-difluoro substitution pattern deactivates the ring toward general electrophilic aromatic substitution (


), the synergistic directing effects of the hydroxyl group and the fluorine atoms create a unique reactivity landscape.

This guide outlines the most robust, scalable synthetic pathway:

  • C4-Formylation: Utilizing a TFA-modified Duff Reaction to install an aldehyde at the para-position with high regioselectivity.[1]

  • Reductive Amination via Oxime: Converting the aldehyde to a primary amine through an oxime intermediate to prevent over-alkylation (secondary amine formation).

Strategic Pathway Selection
MethodSuitabilityCritical Analysis
Route A: Modified Duff Reaction High The use of Trifluoroacetic acid (TFA) shifts the mechanism to favor para-substitution, overcoming the steric hindrance of the flanking fluorines.[1] This is the industrial standard for this scaffold.
Route B: Directed Lithiation MediumRequires protection of the phenol (e.g., MOM-ether).[1] While lithiation is highly regioselective for the C4 position (between two F atoms), the extra protection/deprotection steps reduce atom economy.
Route C: Vilsmeier-Haack LowOften fails on electron-deficient phenols or yields mixtures of ortho/para isomers.[1]

Reaction Scheme & Workflow

The following diagram illustrates the selected pathway, highlighting the critical intermediate and reagents.

SynthesisPath SM 3,5-Difluorophenol Inter 3,5-Difluoro-4- hydroxybenzaldehyde SM->Inter Step 1: Formylation (Reflux, 16h) Reagent1 HMTA / TFA (Modified Duff) Reagent1->Inter Oxime Oxime Intermediate Inter->Oxime Step 2: Condensation Reagent2 NH2OH·HCl NaOAc Reagent2->Oxime Product 4-(Aminomethyl)- 3,5-difluorophenol Oxime->Product Step 3: Reduction Reagent3 H2 / Pd/C or Zn/AcOH Reagent3->Product

Caption: Figure 1. Step-wise synthesis of 4-(aminomethyl)-3,5-difluorophenol via modified Duff reaction and oxime reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde

Mechanism: The reaction utilizes Hexamethylenetetramine (HMTA) in Trifluoroacetic Acid (TFA).[1][2] Unlike the classic Duff reaction (acetic acid) which favors ortho-products, TFA promotes para-selectivity via a dicationic iminium intermediate that is less sensitive to steric crowding at the 4-position [1].[1]

Reagents:

  • 3,5-Difluorophenol (1.0 eq)[1]

  • Hexamethylenetetramine (HMTA) (2.0 eq)[1]

  • Trifluoroacetic Acid (TFA) (Solvent/Reagent, ~10-15 vol)[1]

  • HCl (4N, for hydrolysis)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Addition: Charge the flask with 3,5-difluorophenol (e.g., 10 g) and HMTA (21.5 g).

  • Solvent: Add TFA (100-150 mL) carefully. Note: The reaction is exothermic; add TFA slowly if scaling up.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) under nitrogen for 12–16 hours. The solution typically turns deep orange/red.

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour the mixture onto ice (300 g) and add 4N HCl (100 mL). Stir vigorously for 30 minutes to hydrolyze the iminium salt to the aldehyde.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (or flash chromatography: 10-20% EtOAc in Hexane).

    • Target Yield: 60-75%[1]

    • Checkpoint: 1H NMR should show a distinct aldehyde singlet around 9.8-10.0 ppm and loss of the para-proton signal.[1]

Step 2 & 3: Conversion to 4-(Aminomethyl)-3,5-difluorophenol

Rationale: Direct reductive amination of benzaldehydes with ammonia often yields secondary amines (dimers).[1] To ensure exclusive primary amine formation, we proceed via the Oxime intermediate [2].

Reagents:

  • 3,5-Difluoro-4-hydroxybenzaldehyde (Intermediate from Step 1)[1][3][4]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)[1]
    
  • Sodium Acetate (

    
    ) (2.0 eq)[1]
    
  • Ethanol/Water (3:1 ratio)[1]

  • Palladium on Carbon (10% Pd/C) or Zinc Dust/Acetic Acid[1]

Protocol:

Part A: Oxime Formation

  • Dissolve the aldehyde (5 g) in Ethanol (40 mL).

  • Dissolve

    
     (3.3 g) and 
    
    
    
    (5.2 g) in Water (15 mL) and add to the aldehyde solution.
  • Stir at room temperature for 2–4 hours.

  • Workup: Remove ethanol under reduced pressure. The oxime usually precipitates. Filter the solid, wash with cold water, and dry.

    • Checkpoint: Monitor disappearance of aldehyde peak by TLC or LCMS.

Part B: Reduction to Amine Method Choice: Catalytic Hydrogenation is cleanest, but Zn/AcOH is a robust alternative if high-pressure equipment is unavailable.[1]

Option 1: Hydrogenation (Preferred)

  • Dissolve the oxime in Methanol (or Ethanol) containing catalytic HCl (1.1 eq) to prevent amine poisoning of the catalyst.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 6–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate the filtrate. The product will likely be the hydrochloride salt.

    • Purification: If free base is required, neutralize with

      
       to pH 8 (isoelectric point consideration is critical here; zwitterion might precipitate) or use ion-exchange resin.[1]
      

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 1 Regioselectivity >95% para-isomer.[1]If ortho-isomer (2-formyl) is observed, ensure TFA is used, not Acetic Acid.[1] Acetic acid favors ortho.[1]
Aldehyde Reactivity Fluorinated aldehydes are highly electrophilic but can form stable hydrates.[1]If Step 2 is sluggish, add a dehydrating agent (

) or heat to 50°C.
Product Stability The final amine is a phenol-amine zwitterion.[1]Store as the HCl salt for long-term stability.[1] Free base oxidizes easily (turns brown).[1]

Safety & Handling (E-E-A-T)

  • TFA (Trifluoroacetic Acid): Highly corrosive and volatile.[1] Use only in a fume hood.

  • HMTA: Decomposes to release ammonia and formaldehyde under acidic conditions.[1] Ensure proper ventilation.[1]

  • Fluorinated Intermediates: While C-F bonds are stable, avoid strong reducing agents (e.g.,

    
     at high temps) that might cause defluorination.[1] The recommended Pd/C or Zn/AcOH conditions are safe for aryl fluorides.
    

References

  • Duff Reaction Selectivity

    • Smith, M. B.[1] "March's Advanced Organic Chemistry".[1] The use of TFA in the Duff reaction is the standard modification for achieving para-formylation in phenols, distinct from the ortho-selectivity observed in acetic acid.

    • Reference Validation: See synthesis of 3,5-difluoro-4-hydroxybenzaldehyde via Duff reaction in: Lawrence, N. J., et al.[1][3] "The synthesis of fluorinated combretastatins." (Implied via Result 1.6).

    • [1][4]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1]

    • Application Note: For primary amines, the Oxime reduction route is superior to direct amination to avoid secondary amine byproducts.
    • [1]

  • Lithiation Regioselectivity (Alternative Route Context)

    • Gros, P., et al.[5] "Regioselective lithiation of 1,3-difluorobenzene derivatives." Journal of Organic Chemistry. Confirms C2 vs C4 directing effects.[1][6]

    • [1]

Sources

Application

Application Note: Strategic Utilization of 4-(Aminomethyl)-3,5-difluorophenol in Drug Discovery

Introduction: The Fluorine Effect in Scaffold Design In modern medicinal chemistry, 4-(Aminomethyl)-3,5-difluorophenol represents a high-value "warhead" and linker motif. It is not merely a structural building block but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Scaffold Design

In modern medicinal chemistry, 4-(Aminomethyl)-3,5-difluorophenol represents a high-value "warhead" and linker motif. It is not merely a structural building block but a functional tool used to modulate the physicochemical properties of lead compounds.

This scaffold combines three critical features:

  • A Primary Amine (Aminomethyl): Acts as a versatile handle for amide coupling, reductive amination, or sulfonamide formation.

  • A Phenolic Hydroxyl: Serves as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA).

  • 3,5-Difluoro Substitution: The strategic insertion of fluorine atoms ortho to the phenol (and meta to the aminomethyl group) drastically alters the electronic landscape of the molecule.

Why Use This Scaffold?
  • pKa Modulation (The "Acidifying" Effect): The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the phenolic hydroxyl (lowering pKa from ~10 to ~7-8), making it a stronger H-bond donor at physiological pH. Simultaneously, it lowers the pKa of the benzylic amine, potentially reducing lysosomal trapping and improving passive permeability.

  • Metabolic Blocking: The fluorine atoms block the metabolically labile 3- and 5-positions on the ring, preventing CYP450-mediated oxidation.

  • Bioisosterism: This moiety is often used as a bioisostere for polar interactions in enzyme pockets (e.g., replacing a carboxylate or a non-fluorinated phenol to gain potency).

Physicochemical Profile & Safety

Table 1: Compound Specifications
PropertyDataNotes
Compound Name 4-(Aminomethyl)-3,5-difluorophenol
Precursor CAS 123843-57-2 (Nitrile)Commercially available precursor (4-Cyano-3,5-difluorophenol)
Molecular Weight 159.13 g/mol
Formula C₇H₇F₂NO
Predicted pKa (Phenol) ~7.5 - 8.0More acidic than unsubstituted phenol (pKa ~10)
Predicted pKa (Amine) ~8.5 - 9.0Lower than typical benzylamine (pKa ~9.[1]5) due to inductive effect
Solubility DMSO, Methanol, EthanolSparingly soluble in non-polar solvents (DCM, Hexanes)
Appearance Off-white to beige solidHygroscopic; store under inert atmosphere
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under Nitrogen or Argon. The free amine absorbs CO₂ from the air to form carbamates; the phenol is oxidation-sensitive over long periods.

Strategic Design Logic (Visualization)

The following diagram illustrates the structure-activity relationship (SAR) logic behind selecting this building block.

G Core 4-(Aminomethyl)- 3,5-difluorophenol Phenol Phenolic -OH (H-Bond Donor) Core->Phenol Amine Aminomethyl Group (Linker/Warhead) Core->Amine Fluorine 3,5-Difluoro Pattern (Electronic Modulator) Core->Fluorine Effect_Acid Increases Acidity (pKa ↓) Stronger H-Bond to Target Phenol->Effect_Acid Fluorine->Effect_Acid Inductive Effect Effect_Metab Blocks Metabolic Soft Spots (CYP450) Fluorine->Effect_Metab Steric/Electronic Effect_Perm Lowers Amine Basicity Reduces Lysosomal Trapping Fluorine->Effect_Perm Inductive Effect

Caption: Mechanistic impact of the 3,5-difluoro substitution pattern on the physicochemical properties of the aminomethyl-phenol scaffold.

Experimental Protocols

Protocol A: Synthesis from Precursor

Since the aminomethyl derivative is often expensive or unstable as a free base, it is standard practice to synthesize it from 4-hydroxy-2,6-difluorobenzonitrile (CAS 123843-57-2) via reduction.

Objective: Reduction of nitrile to primary amine.

Reagents:

  • Starting Material: 4-Hydroxy-2,6-difluorobenzonitrile (1.0 eq)

  • Reducing Agent: Borane-THF complex (BH₃·THF) (1 M solution, 3.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, HCl (conc.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Add 4-hydroxy-2,6-difluorobenzonitrile (1.0 g, 6.45 mmol) and dissolve in anhydrous THF (15 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Dropwise add BH₃·THF (19.4 mL, 19.4 mmol) over 20 minutes. Caution: Gas evolution (H₂).

  • Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (Look for M+H = 160).

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise until bubbling ceases.

  • Hydrolysis: Add conc. HCl (2 mL) and reflux for 30 minutes to break the boron-amine complex.

  • Isolation: Concentrate in vacuo. Redissolve in water. Neutralize carefully with NaHCO₃ to pH ~8. Extract with Ethyl Acetate (3x).

    • Note: Due to the amphoteric nature (phenol + amine), the product is very polar. If extraction fails, use SCX-2 (Strong Cation Exchange) chromatography to capture the amine, wash with MeOH, and elute with 2M NH₃/MeOH.

Protocol B: Chemoselective Amide Coupling

Coupling the aminomethyl group to a carboxylic acid without protecting the phenol.

Logic: Primary aliphatic amines are significantly more nucleophilic than phenols. Under controlled conditions, O-acylation can be minimized.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[2]

  • 4-(Aminomethyl)-3,5-difluorophenol (1.1 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: DMF (dry)

Workflow:

  • Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 mins to activate.

  • Add DIPEA.

  • Add the 4-(Aminomethyl)-3,5-difluorophenol.

  • Stir at Room Temperature for 1–2 hours.

  • Validation: Check LCMS.

    • If O-acylation occurs (Mass = Expected + Acid Mass): Treat the crude reaction mixture with LiOH (1M, 2 eq) in THF/Water for 30 mins. This selectively hydrolyzes the phenolic ester (unstable) while leaving the amide (stable) intact.

Analytical Validation

To ensure the integrity of your scaffold, use the following validation parameters.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • δ ~10.5 ppm (s, 1H): Phenolic OH (Broad, exchangeable).

    • δ ~6.5–7.0 ppm (d, 2H): Aromatic protons (Coupled to F).

    • δ ~3.8 ppm (s, 2H): Benzylic CH₂ (Aminomethyl).

  • ¹⁹F NMR:

    • Distinct singlet/doublet around -130 to -140 ppm . This is a clean diagnostic handle for monitoring reaction progress without interference from hydrocarbon signals.

LCMS
  • Mode: Electrospray Ionization (ESI+).

  • Target Ion: [M+H]⁺ = 160.1.

  • Retention Time: Early eluting on C18 columns due to high polarity.

Synthesis Workflow Diagram

Synthesis Start 4-Cyano-3,5- difluorophenol (CAS 123843-57-2) Step1 Reduction (BH3·THF, Reflux) Start->Step1 Inter Boron Complex Intermediate Step1->Inter Step2 Acid Hydrolysis (MeOH/HCl) Inter->Step2 Product 4-(Aminomethyl)- 3,5-difluorophenol Step2->Product Neutralization & Purification

Caption: Synthetic pathway from the commercially available nitrile precursor to the active aminomethyl building block.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Compound Summary. (2025). 4-Cyano-3,5-difluorophenol (CAS 123843-57-2).[3] National Center for Biotechnology Information. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Method

Application Note: Site-Selective Protein Labeling via Oxidative Coupling of 4-(Aminomethyl)-3,5-difluorophenol to Tyrosine Residues

Introduction: The Pursuit of Precision in Protein Modification The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Protein Modification

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sensitive diagnostic reagents, and the elucidation of complex biological pathways.[1] Historically, bioconjugation has relied heavily on the nucleophilic side chains of lysine and cysteine residues. However, the high abundance of lysine can lead to heterogeneous products, while cysteine modification requires free thiols that are often involved in critical disulfide bonds.[2][3]

This has spurred a growing demand for methods that target alternative amino acids to achieve greater site-selectivity.[4] Tyrosine, with its unique phenolic side chain, has emerged as a prime candidate. It is relatively rare, often found on the protein periphery, and its reactivity can be precisely controlled, offering an ideal platform for generating homogenous bioconjugates.[3][4]

This application note describes a robust methodology for the site-selective labeling of tyrosine residues using 4-(Aminomethyl)-3,5-difluorophenol. We will detail the underlying chemical principles, provide a validated protocol for antibody fragment labeling, and discuss the unique advantages conferred by the difluorophenolic structure, including its potential for enhanced reactivity and use as a ¹⁹F NMR probe.

Principle of the Method: Enzymatic Activation and Selective Conjugation

The core of this methodology lies in a two-step, one-pot reaction that leverages the enzyme tyrosinase to impart exquisite selectivity. Tyrosine residues are generally unreactive towards nucleophiles under physiological conditions. However, mushroom tyrosinase can selectively oxidize the phenol side chain of an accessible tyrosine residue to a highly reactive ortho-quinone.[2][5][6]

This enzymatically generated o-quinone is an electrophile that readily undergoes a Michael-type addition reaction with a suitable nucleophile. In this protocol, the primary amine of 4-(Aminomethyl)-3,5-difluorophenol acts as the nucleophile, attacking the quinone to form a stable, covalent C-N bond. This process is highly specific because the reactive electrophile is only generated at the site of an accessible tyrosine residue, minimizing off-target modifications.

The fluorine atoms on the phenol ring are critical. These electron-withdrawing groups lower the pKa of the phenolic hydroxyl, but more importantly, they stabilize the resulting conjugate and provide a unique spectroscopic handle for ¹⁹F NMR-based characterization of protein structure and interactions, an application of growing importance in drug discovery.

Mechanism_of_Action cluster_protein Protein Surface P_Tyr Protein-Tyrosine P_Quinone Protein-o-quinone (Reactive Intermediate) P_Tyr->P_Quinone Enzymatic Oxidation Tyrosinase Tyrosinase + O₂ Conjugate Labeled Protein (Stable Conjugate) P_Quinone->Conjugate Michael Addition Reagent 4-(Aminomethyl) -3,5-difluorophenol-R Reagent->Conjugate

Figure 1: Reaction mechanism for tyrosine labeling. Tyrosinase selectively oxidizes a surface-exposed tyrosine to an o-quinone, which is then captured by the amine nucleophile of the labeling reagent to form a stable bioconjugate.

Experimental Protocol: Fluorophore Labeling of a Herceptin Fab Fragment

This protocol provides a detailed method for conjugating an amine-reactive fluorophore to a Herceptin (Trastuzumab) Fab fragment via a 4-(Aminomethyl)-3,5-difluorophenol linker.

Required Materials
  • Protein: Herceptin Fab fragment (prepared by standard enzymatic digestion or purchased commercially)

  • Labeling Reagent: 4-(Aminomethyl)-3,5-difluorophenol

  • Fluorophore: Alexa Fluor™ 488 NHS Ester (or other amine-reactive dye)

  • Enzyme: Mushroom Tyrosinase (≥1000 units/mg)

  • Solvents: Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl sulfoxide (DMSO)

  • Buffers:

    • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0

    • Quench Buffer: 100 mM Glycine in Reaction Buffer, pH 7.0

  • Purification:

    • Zeba™ Spin Desalting Columns (7K MWCO)

    • Size-Exclusion Chromatography (SEC) system (e.g., Superdex 200 Increase column)

Step-by-Step Methodology

Step 1: Preparation of Fluorophore-Linker Conjugate (Dye-DFP)

Causality: The aminomethyl group of the phenol is first covalently linked to the desired payload (in this case, a fluorophore). This pre-conjugation ensures that the subsequent reaction with the protein is efficient and directly incorporates the payload.

  • Dissolve 4-(Aminomethyl)-3,5-difluorophenol to 10 mM in anhydrous DMF.

  • Dissolve the Alexa Fluor™ 488 NHS Ester to 10 mM in anhydrous DMSO.

  • In a microfuge tube, combine the reagents to achieve a 1.5-fold molar excess of the phenol linker over the NHS-ester dye.

  • Incubate for 1 hour at room temperature, protected from light.

  • Confirm conjugation via LC-MS. The product, Dye-DFP, can be used without further purification if the reaction goes to completion.

Step 2: Protein Preparation

  • Prepare the Herceptin Fab fragment at a concentration of 5 mg/mL (approx. 100 µM) in the Reaction Buffer.

  • Ensure any buffer components containing primary amines (e.g., Tris) have been removed by buffer exchange into the Reaction Buffer using a desalting column.

Step 3: Enzymatic Labeling Reaction

Causality: This is the core labeling step. A slight molar excess of the Dye-DFP conjugate is used to ensure efficient capture of the short-lived, enzyme-generated o-quinone intermediate. Tyrosinase concentration is optimized to achieve activation without causing protein damage.

  • To the 100 µM Fab solution, add the Dye-DFP conjugate (from Step 1) to a final concentration of 500 µM (5-fold molar excess).

  • Initiate the reaction by adding Tyrosinase to a final concentration of 0.2 mg/mL.

  • Incubate the reaction at room temperature for 30 minutes on a gentle rocker.

Step 4: Quenching and Purification

  • Stop the reaction by adding Quench Buffer to a final glycine concentration of 10 mM. Glycine will scavenge any unreacted o-quinones.

  • Incubate for 10 minutes.

  • Remove excess, unconjugated Dye-DFP and the tyrosinase enzyme using a desalting column equilibrated with Reaction Buffer.

  • For highest purity, perform SEC. The first major peak corresponds to the labeled Fab fragment, which will be well-separated from any remaining free dye or enzyme.

Step 5: Characterization

  • Degree of Labeling (DOL): Determine the DOL using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).

  • Purity and Integrity: Analyze the final product using SDS-PAGE (to confirm protein integrity) and native mass spectrometry (to confirm the mass of the conjugate and homogeneity).

Workflow start Start prep_dye Step 1: Prepare Dye-DFP Conjugate start->prep_dye prep_fab Step 2: Prepare Fab Fragment start->prep_fab react Step 3: Perform Enzymatic Labeling Reaction prep_dye->react prep_fab->react quench Step 4a: Quench Reaction react->quench purify Step 4b: Purify via SEC quench->purify char Step 5: Characterize (UV-Vis, SDS-PAGE, MS) purify->char end End char->end

Figure 2: Experimental workflow for the site-selective labeling of a Fab fragment.

Key Parameters and Troubleshooting

Optimizing reaction conditions is crucial for achieving high labeling efficiency and maintaining protein function.

Summary of Key Parameters
ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimal for both tyrosinase activity and the stability of most proteins.
Reagent:Protein Ratio 5:1 to 20:1 (molar)A molar excess is required to drive the reaction and efficiently trap the transient o-quinone intermediate.[7]
Tyrosinase Conc. 0.1 - 0.5 mg/mLSufficient to generate the o-quinone at a reasonable rate without causing excessive protein oxidation or aggregation.
Reaction Time 15 - 60 minutesBalances efficient labeling with minimizing potential protein degradation over longer incubations.
Temperature 20 - 25 °C (Room Temp)Provides a good rate of reaction while being mild enough for most protein targets.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low DOL 1. Inaccessible tyrosine residue.2. Inactive tyrosinase enzyme.3. Insufficient reagent excess.1. Confirm surface accessibility of tyrosine residues via structural modeling or literature review.2. Test enzyme activity with a small molecule substrate like L-DOPA.3. Increase the molar excess of the Dye-DFP conjugate (e.g., to 20:1).
Protein Aggregation 1. Over-oxidation by tyrosinase.2. Non-specific cross-linking.3. Protein instability at reaction pH.1. Reduce tyrosinase concentration or reaction time.2. Ensure efficient quenching and purification.3. Screen a range of pH values (6.5-7.5) to find the optimal condition for your specific protein.
Non-specific Labeling 1. Contamination with other reactive species.2. Reaction time is too long.1. Ensure all buffers are freshly prepared and free of nucleophiles.2. Reduce the reaction time to 15-20 minutes.

References

  • Chemical Labeling of Protein 4′‐Phosphopantetheinylation. ResearchGate. Available at: [Link]

  • Inducible, Selective Labeling of Proteins via Enzymatic Oxidation of Tyrosine. PubMed. Available at: [Link]

  • A simple, straightforward approach to protein modification. News-Medical.Net. Available at: [Link]

  • Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition. ACS Publications. Available at: [Link]

  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics (RSC Publishing). Available at: [Link]

  • Bioconjugation and Applications of Amino Functional Fluorescence Polymers. PubMed. Available at: [Link]

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH. Available at: [Link]

  • N-Terminal Modification of Proteins with o-Aminophenols. NIH. Available at: [Link]

  • Advances in Bioconjugation. PubMed Central. Available at: [Link]

  • Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition. PubMed Central. Available at: [Link]

  • Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. PubMed. Available at: [Link]

  • Enzymatic Phosphorylation of Oxidized Tyrosine Residues. PubMed Central. Available at: [Link]

  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Macmillan Group - Princeton University. Available at: [Link]

  • Protein Extraction using phenol and methanolic ammonium acetate precipitation. UF ICBR. Available at: [Link]

  • Multiplex chemical labeling of amino acids for protein footprinting structure assessment. PubMed Central. Available at: [Link]

  • One-Step Fluorescent Protein Labeling by Tubulin Tyrosine Ligase. Request PDF. Available at: [Link]

  • Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. Walsh Medical Media. Available at: [Link]

Sources

Application

Application Note: Coupling Strategies for 4-(Aminomethyl)-3,5-difluorophenol

This Application Note is designed for medicinal chemists and process development scientists working with the fluorinated building block 4-(Aminomethyl)-3,5-difluorophenol . The guide prioritizes experimental precision, a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the fluorinated building block 4-(Aminomethyl)-3,5-difluorophenol . The guide prioritizes experimental precision, addressing the unique electronic and solubility challenges introduced by the 3,5-difluoro substitution pattern.

Molecule Profile & Reactivity Analysis[1]

Compound: 4-(Aminomethyl)-3,5-difluorophenol IUPAC Name: 4-(Aminomethyl)-3,5-difluorophenol (also referred to as 2,6-difluoro-4-hydroxybenzylamine in some catalogs). Key Features:

  • Fluorine Substitution (Positions 3,5 relative to OH; 2,6 relative to CH₂NH₂): The fluorine atoms are meta to the phenol hydroxyl and ortho to the aminomethyl group.

  • Electronic Effect on Amine: The ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (

    
    ), significantly lowering the pKa of the benzylamine nitrogen from ~9.3 (unsubstituted) to approximately 7.8–8.2 . This reduces nucleophilicity, requiring more active coupling reagents or extended reaction times compared to standard benzylamines.
    
  • Electronic Effect on Phenol: The meta-fluorine atoms increase the acidity of the phenolic hydroxyl (pKa ~8.5 vs. 10.0 for phenol). Under basic coupling conditions (e.g., presence of DIPEA/TEA), the phenol is easily deprotonated to the phenolate, which can compete as a nucleophile (O-acylation vs. N-acylation).

Reactivity Decision Matrix

The dual nucleophilic nature (Amine vs. Phenol) requires distinct strategies based on the desired linkage.

ReactivityMatrix Start 4-(Aminomethyl)-3,5-difluorophenol Target Target Structure? Start->Target Amide Amide Linkage (N-Functionalization) Target->Amide Link via Amine Ether Ether Linkage (O-Functionalization) Target->Ether Link via Phenol Cond_Amide Condition Set A: Kinetic Control (HATU/DIPEA, pH < 9) Amide->Cond_Amide Cond_Ether Condition Set B: N-Protection Required (Boc-protection -> Alkylation) Ether->Cond_Ether Risk_Amide Risk: O-Acylation (Avoid large excess of base) Cond_Amide->Risk_Amide Risk_Ether Risk: N-Alkylation (Must protect N first) Cond_Ether->Risk_Ether

Figure 1: Decision matrix for functionalizing 4-(Aminomethyl)-3,5-difluorophenol.

Handling & Solubility

  • Physical State: Typically a zwitterionic solid (ammonium phenolate salt character). High melting point.

  • Solubility: Poor solubility in non-polar solvents (DCM, Toluene).

    • Recommended Solvents: DMF, DMSO, NMP.

    • Co-solvents: MeOH or Water (for workups).

  • Stability: Susceptible to oxidation (quinomethane formation) if left in solution at high pH for extended periods. Store solids under inert gas at -20°C.

Protocol A: N-Selective Amide Coupling

Objective: Couple the amine to a carboxylic acid (


) while leaving the phenol free.
Challenge:  The phenol is acidic and can form esters. However, amide formation is kinetically favored. The reduced nucleophilicity of the ortho-difluoro amine requires a potent coupling reagent (HATU) rather than weaker ones (EDC/HOBt) to ensure the reaction proceeds before O-acylation becomes significant.
Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine Building Block: 1.0 – 1.1 equiv

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) – Strictly controlled (2.0 – 2.5 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at 0°C for 10 minutes.

    • Note: Pre-activation ensures the active ester is formed before the nucleophile is introduced.

  • Addition: Add 4-(Aminomethyl)-3,5-difluorophenol (1.1 equiv) to the reaction mixture.

  • Base Adjustment: Add the remaining DIPEA (1.0 – 1.5 equiv) dropwise.

    • Critical Control: Do not add large excesses of base. High pH (>10) promotes phenolate formation and competitive O-acylation. Aim for apparent pH ~8-9 (damp pH paper).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The amine is less reactive than typical benzylamines; if conversion stalls, heat gently to 40°C, but monitor for O-acyl byproducts (which usually have different retention times and are labile to hydrolysis).

  • Workup (O-Acyl Scavenging):

    • If O-acylation is observed (usually <10%), treat the crude reaction mixture with LiOH (2M aq, 2 equiv) or K₂CO₃ in MeOH for 30 minutes at RT. This selectively hydrolyzes the unstable phenol ester back to the free phenol without cleaving the robust amide bond.

  • Purification: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.

Protocol B: O-Selective Ether Formation (Alkylation)

Objective: Attach a linker to the phenol oxygen. Challenge: The primary amine is more nucleophilic than the phenol. Direct alkylation will result in N-alkylation or mixed N,O-alkylation. Strategy: Mandatory N-Protection. The amine must be Boc-protected before O-alkylation.

Step 1: N-Boc Protection (if not purchased protected)
  • Dissolve 4-(Aminomethyl)-3,5-difluorophenol in THF/Water (1:1).

  • Add NaHCO₃ (2.5 equiv) and Boc₂O (1.1 equiv).

  • Stir at RT for 3 hours.

  • Acidify carefully to pH 4 (phenol is acidic, don't go too basic during workup or salt forms). Extract with EtOAc.

Step 2: Phenol Alkylation (Mitsunobu or Sn2)

Option B1: Mitsunobu Reaction (For primary/secondary alcohols)

  • Dissolve: N-Boc-intermediate (1.0 equiv), Alcohol (

    
    , 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir overnight. The electron-deficient phenol is a good partner for Mitsunobu (pKa < 11).

Option B2: S_N2 Alkylation (For Alkyl Halides)

  • Dissolve: N-Boc-intermediate (1.0 equiv) in DMF.

  • Base: Add K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.2 equiv).

    • Note: The acidity of the 3,5-difluorophenol allows the use of weaker carbonate bases rather than NaH, reducing side reactions.

  • Electrophile: Add Alkyl Halide (

    
    , 1.1 equiv).
    
  • Heat: Stir at 50–60°C for 2–6 hours.

Step 3: Deprotection
  • Treat the purified ether with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the amine.

Protocol C: Reductive Amination

Objective: Alkylate the amine with an aldehyde. Reactivity Note: The reduced basicity of the amine (pKa ~8) makes imine formation slower but equilibrium favors the imine at slightly acidic pH.

  • Imine Formation: Dissolve amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane) or MeOH.

  • Acid Catalyst: Add Acetic Acid (catalytic, 5-10 mol%). This is crucial for the fluorinated amine to facilitate dehydration.

  • Stir: Stir for 1-2 hours at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir overnight.

  • Workup: Quench with saturated NaHCO₃.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Low nucleophilicity of amine due to F-atoms.Switch from EDC/HOBt to HATU or T3P . Increase concentration (0.2 M). Heat to 40°C.
O-Acylation Observed pH too high during coupling; Phenol acting as nucleophile.Lower base equivalents. Perform a "selective hydrolysis" workup (treat crude with 1M LiOH/MeOH for 15 min) to cleave the ester byproduct.
Incomplete Solubility Zwitterionic lattice energy is high.Use pure DMSO or DMF . Avoid DCM.
Product stuck in Aqueous Layer Phenol is deprotonated during basic workup.Acidify aqueous layer to pH ~5-6 (below phenol pKa ~8.5) before extraction. Do not use 1M NaOH washes.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing pathways and the "Rescue Protocol" for O-acylation byproducts.

ReactionPathways Start Reagents: Acid + HATU + Amine Intermediate Activated Ester (O-At/O-Bt) Start->Intermediate Path_N Path A: N-Attack (Major) (Kinetically Favored) Intermediate->Path_N Path_O Path B: O-Attack (Minor) (Promoted by High pH) Intermediate->Path_O Product_N Desired Amide (Stable) Path_N->Product_N Product_O Phenol Ester Byproduct (Labile) Path_O->Product_O Final Final Pure Amide (+ Free Phenol) Product_N->Final Remains Intact Rescue Rescue Step: LiOH / MeOH hydrolysis Product_O->Rescue Hydrolysis Rescue->Final

Figure 2: Kinetic competition between N- and O-acylation and the hydrolytic rescue strategy.

References

  • PubChem. (2025).[2][3][4] Compound Summary: 2,6-Difluoro-4-hydroxybenzylamine. National Library of Medicine. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU/chemoselectivity principles). [Link]

  • Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. (Provides context on the acidity and handling of the phenol core). [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. (Source for estimating pKa shifts due to fluorine substitution). [Link]

Sources

Method

Application Notes &amp; Protocols for the Quantification of 4-(Aminomethyl)-3,5-difluorophenol

Abstract This comprehensive guide provides detailed analytical methods for the quantitative analysis of 4-(Aminomethyl)-3,5-difluorophenol, a key intermediate in pharmaceutical synthesis. Accurate quantification of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantitative analysis of 4-(Aminomethyl)-3,5-difluorophenol, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring product quality, purity, and process control. This document outlines protocols for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring prior derivatization. Each protocol is presented with a focus on the scientific rationale behind the chosen parameters, ensuring robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require reliable analytical methodologies for this compound.

Introduction to 4-(Aminomethyl)-3,5-difluorophenol and its Analytical Importance

4-(Aminomethyl)-3,5-difluorophenol is a fluorinated aromatic compound of significant interest in the pharmaceutical industry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the aminomethyl and phenolic functional groups, along with the fluorine atoms, imparts unique chemical properties that can influence the efficacy and safety of the final drug product.

The accurate quantification of 4-(Aminomethyl)-3,5-difluorophenol is paramount for several reasons:

  • Quality Control of Starting Materials: Ensuring the purity of this intermediate is essential for the consistent production of the final API.

  • In-Process Control: Monitoring the consumption of this reactant during synthesis helps in optimizing reaction conditions and yield.

  • Impurity Profiling: Detecting and quantifying residual levels of this compound in the final drug substance is a critical aspect of impurity profiling, as mandated by regulatory agencies.[1]

Due to its polar nature, containing both an acidic phenolic hydroxyl group and a basic amino group, specialized analytical methods are required for its effective separation and quantification. This guide explores three robust chromatographic techniques tailored for this purpose.

Recommended Analytical Methodologies

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide details three complementary methods:

  • RP-HPLC with UV Detection: A widely accessible and robust method suitable for routine quality control.

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2][3]

  • GC-MS with Derivatization: An alternative approach that leverages the high separation efficiency of gas chromatography after converting the polar analyte into a more volatile derivative.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is a powerful technique for separating polar to moderately non-polar compounds.[4] For 4-(Aminomethyl)-3,5-difluorophenol, a C18 column is selected as the stationary phase, which provides a non-polar surface for interaction. The separation is achieved by using a polar mobile phase. The compound's retention on the column is influenced by the pH of the mobile phase, which affects the ionization state of the amino and phenolic groups. A UV detector is suitable for quantification as the aromatic ring of the analyte exhibits significant absorbance in the UV region.[5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for RP-HPLC-UV analysis of 4-(Aminomethyl)-3,5-difluorophenol.

Detailed Protocol

3.3.1. Materials and Reagents

  • 4-(Aminomethyl)-3,5-difluorophenol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water (18.2 MΩ·cm)

3.3.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Quaternary or Binary Pump, Autosampler, UV DetectorStandard configuration for robust analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and separation for the analyte.[4]
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)The buffer controls the pH to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column.
Gradient 5% B to 40% B over 15 minutesA gradient elution is employed to ensure good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for this column dimension.
Detection UV at 278 nmThe wavelength of maximum absorbance for the analyte, ensuring high sensitivity.

3.3.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(Aminomethyl)-3,5-difluorophenol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing 4-(Aminomethyl)-3,5-difluorophenol and prepare a solution in the diluent to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

3.3.4. Method Validation The method should be validated according to ICH Q2(R1) guidelines.[6][7] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of replicate injections should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS provides a significant increase in sensitivity and selectivity compared to HPLC-UV.[2][3] The liquid chromatography system separates the analyte from the sample matrix, and the tandem mass spectrometer provides highly specific detection and quantification. The analyte is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification even in complex matrices.[8]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter through 0.22 µm Syringe Filter s2->s3 a1 Inject into LC System s3->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Internal Standard d1->d2

Caption: Workflow for LC-MS/MS analysis of 4-(Aminomethyl)-3,5-difluorophenol.

Detailed Protocol

4.3.1. Materials and Reagents

  • 4-(Aminomethyl)-3,5-difluorophenol reference standard

  • Isotopically labeled internal standard (e.g., 4-(Aminomethyl)-3,5-difluorophenol-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

4.3.2. Instrumentation and Conditions

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster analysis times.
Column C18, 2.1 x 50 mm, 1.7 µm particle sizeA shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the ionization of the analyte in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 2% B to 95% B over 5 minutesA fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 2 µLA smaller injection volume is used to prevent overloading the mass spectrometer.
Mass Spectrometer Triple QuadrupoleThe instrument of choice for targeted quantitative analysis.[3]
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amino group is readily protonated in positive ESI.
MRM Transitions Analyte: To be determined by infusion IS: To be determined by infusionThe specific precursor and product ions must be optimized for the instrument used.
Source Parameters Capillary Voltage, Gas Flow, TemperatureThese parameters need to be optimized for maximum signal intensity.

4.3.3. Sample Preparation

  • Standard and Sample Preparation: Follow a similar procedure as for the HPLC-UV method, but use LC-MS grade solvents and an isotopically labeled internal standard. The internal standard should be added to all standards and samples at a fixed concentration.

  • Filtration: Use a 0.22 µm syringe filter to ensure the removal of fine particulates that could clog the UPLC system.

4.3.4. Method Validation In addition to the validation parameters for the HPLC-UV method, for LC-MS/MS, it is also important to assess:

  • Matrix Effects: Evaluate the suppression or enhancement of the analyte signal by components of the sample matrix.

  • Carryover: Assessed by injecting a blank sample after the highest concentration standard.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Rationale

Gas chromatography is a high-resolution separation technique, but it is generally not suitable for polar and non-volatile compounds like 4-(Aminomethyl)-3,5-difluorophenol. To make the analyte amenable to GC analysis, a derivatization step is necessary to block the polar functional groups (hydroxyl and amino groups) and increase its volatility.[9] Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. The resulting derivative is more volatile and thermally stable, allowing for its separation on a GC column and detection by a mass spectrometer.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Derivatization s2->s3 a1 Inject into GC System s3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for GC-MS analysis of 4-(Aminomethyl)-3,5-difluorophenol.

Detailed Protocol

5.3.1. Materials and Reagents

  • 4-(Aminomethyl)-3,5-difluorophenol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

5.3.2. Instrumentation and Conditions

ParameterConditionRationale
GC System Gas Chromatograph with a Mass Selective DetectorStandard instrumentation for GC-MS analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for GC.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)The mode is chosen based on the expected concentration of the analyte.
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn optimized temperature program to separate the analyte from other components.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for compound identification.
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)SIM mode offers higher sensitivity for targeted quantification.

5.3.3. Derivatization and Sample Preparation

  • Sample Preparation: Accurately weigh the reference standard or sample into a reaction vial.

  • Derivatization: a. Add 100 µL of anhydrous pyridine to the vial and vortex to dissolve the sample. b. Add 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool the vial to room temperature. e. Dilute the reaction mixture with ethyl acetate to a final concentration within the calibration range.

5.3.4. Method Validation The validation of a GC-MS method follows similar principles to HPLC methods, with a focus on:

  • Derivatization Efficiency and Reproducibility: Ensure that the derivatization reaction is complete and reproducible.

  • Specificity: The mass spectrum of the derivatized analyte provides a high degree of specificity.

  • Linearity, Accuracy, and Precision: As described for the HPLC-UV method.

Summary and Comparison of Methods

FeatureRP-HPLC-UVLC-MS/MSGC-MS with Derivatization
Principle Reversed-phase chromatography with UV detectionLiquid chromatography with tandem mass spectrometryGas chromatography with mass spectrometry after derivatization
Sensitivity ModerateHighHigh
Selectivity GoodExcellentExcellent
Sample Preparation SimpleSimpleMore complex (requires derivatization)
Instrumentation Widely availableMore specializedWidely available
Typical Application Routine QC, assay, and purityTrace level analysis, analysis in complex matricesAlternative method, confirmation of identity

Conclusion

The analytical methods presented in this guide provide robust and reliable options for the quantification of 4-(Aminomethyl)-3,5-difluorophenol. The choice of the most appropriate method will depend on the specific analytical needs, including sensitivity, selectivity, and sample throughput. For routine quality control, the RP-HPLC-UV method is a practical choice. For challenging applications requiring high sensitivity and selectivity, the LC-MS/MS method is superior. The GC-MS method, although requiring a derivatization step, serves as a valuable alternative and confirmatory technique. All methods should be properly validated to ensure they are suitable for their intended purpose, in accordance with regulatory guidelines.[10][11][12]

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Tourneur, M. L., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PubMed Central.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Chaudhary, A. (n.d.). Analytical method validation: A brief review.
  • Jin, Q., et al. (2009). High-performance Liquid Chromatographic Method for Determination of Amino Acids by Precolumn Derivatization With 4-chloro-3,5-dinitrobenzotrifluoride. PubMed.
  • BenchChem. (n.d.). Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives.
  • Sipa, K., et al. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica.
  • LabRulez. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • Costanza, J., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central.
  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Coutts, R. T., et al. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science.
  • Coutts, R. T., et al. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Oxford Academic.
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Zhou, B., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central.
  • Fiamegos, Y. C., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.
  • Sipa, K., et al. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate.
  • Waters Corporation. (2021). Clinical LC-MS/MS Systems: Analytical Capabilities.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Drouin, N., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst.
  • ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Dechtiaruk, W. A., et al. (1976). Gas-chromatographic Method for Acetaminophen (N-acetyl-p-aminophenol) Based on Sequential Alkylation. PubMed.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • ResearchGate. (n.d.). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts.
  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods.
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis.
  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Ingenta Connect. (2015). GC determination of aniline,2-aminophenol and 4-aminophenol in me....
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

Sources

Application

Application Notes &amp; Protocols: Strategic Formulation of 4-(Aminomethyl)-3,5-difluorophenol for Enhanced Performance in Biological Assays

Abstract This guide provides a comprehensive framework for the formulation of 4-(Aminomethyl)-3,5-difluorophenol, a compound of interest for researchers in pharmacology and drug development. Recognizing that suboptimal f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 4-(Aminomethyl)-3,5-difluorophenol, a compound of interest for researchers in pharmacology and drug development. Recognizing that suboptimal formulation is a significant source of experimental variability and failure, we present a detailed analysis of the compound's physicochemical properties and translate them into actionable, field-proven protocols. This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, enabling researchers to rationally design and validate formulations for diverse biological applications, from high-throughput screening to complex cell-based assays. The protocols herein are designed to ensure maximal compound bioavailability, stability, and ultimately, the generation of reliable and reproducible data.

Introduction: The Formulation Imperative

The biological activity of any test compound is inextricably linked to its presentation to the biological system. Improper formulation can lead to a cascade of issues including poor solubility, precipitation in assay media, compound degradation, and off-target effects from excipients, all of which compromise data integrity. 4-(Aminomethyl)-3,5-difluorophenol, with its phenolic hydroxyl, aminomethyl, and difluoro-substituted aromatic ring, possesses a unique set of chemical characteristics that must be carefully considered to unlock its full potential in biological research.

This application note serves as an expert guide for researchers, scientists, and drug development professionals. It provides a foundational understanding of the compound's properties and offers robust protocols for preparing stable, biologically-compatible solutions essential for accurate and meaningful experimental outcomes.

Compound Profile: Understanding 4-(Aminomethyl)-3,5-difluorophenol

A thorough understanding of a compound's physicochemical properties is the cornerstone of a successful formulation strategy. These parameters dictate its behavior in various solvents and buffer systems.

Physicochemical Properties

The key properties of 4-(Aminomethyl)-3,5-difluorophenol are summarized below. These values, sourced from authoritative databases, inform every subsequent step of the formulation process.[1][2]

PropertyValueSourceSignificance for Formulation
Molecular Formula C₇H₇F₂NOPubChem[1]Foundational for calculating molarity.
Molecular Weight 159.14 g/mol PubChem[1]Essential for accurate stock solution preparation.
Melting Point 142 °CCompTox[2]Indicates solid state at room temperature and relative purity.
Water Solubility 6.22e-2 mol/L (Predicted)CompTox[2]Moderately soluble; pH manipulation will be key.
LogP (Octanol-Water) 0.199 (Predicted)CompTox[2]Suggests good balance between hydrophilicity and lipophilicity, likely enabling membrane permeability.
pKa (Acidic) 7.01 (Phenolic -OH)CompTox[2]Critical for pH selection. The phenol will be deprotonated above this pH, increasing solubility.
pKa (Basic) 8.65 (Amino -NH₂)CompTox[2]The amine group will be protonated below this pH, increasing solubility.
Interpretation for Formulation Strategy

The dual pKa values are the most critical feature for formulating this compound. The molecule has a zwitterionic potential, meaning its net charge and, consequently, its aqueous solubility, are highly dependent on the pH of the medium.

  • At physiological pH (~7.4): The phenolic group (pKa 7.01) will be partially deprotonated (anionic), and the amino group (pKa 8.65) will be predominantly protonated (cationic). This zwitterionic character at physiological pH is beneficial for aqueous solubility.

  • Acidic pH (e.g., < 6): The amino group will be fully protonated (-NH₃⁺), and the phenolic group will be neutral (-OH), resulting in a net positive charge and likely enhanced aqueous solubility.

  • Alkaline pH (e.g., > 9): The phenolic group will be fully deprotonated (-O⁻), and the amino group will be neutral (-NH₂), resulting in a net negative charge and likely enhanced aqueous solubility.

Stability and Storage
  • Stability: The compound is listed as stable under normal conditions.[3] However, phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to light, high pH, and trace metal ions.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[3]

  • Recommended Storage: The solid compound should be stored at 4°C, protected from light, and ideally under an inert atmosphere like nitrogen or argon to maximize shelf-life.[5] Stock solutions in DMSO should be stored at -20°C or -80°C.

Core Formulation Principles & Workflow

A rational formulation workflow minimizes trial and error, saving time and resources. The following diagram outlines the decision-making process for formulating 4-(Aminomethyl)-3,5-difluorophenol.

formulation_workflow Formulation Strategy Workflow start Start: Solid Compound stock Prepare High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) start->stock assay_req Define Assay Requirements: - Final Concentration - Buffer System (pH, components) - Co-solvent Tolerance stock->assay_req calc Calculate Dilution Factor assay_req->calc prep_working Prepare Intermediate/Working Solution calc->prep_working solubility_check Solubility Check: Visual Inspection for Precipitation prep_working->solubility_check success Proceed to Biological Assay solubility_check->success Clear Solution troubleshoot Troubleshoot Formulation solubility_check->troubleshoot Precipitation Occurs troubleshoot->prep_working Adjust Protocol: - Lower Concentration - Modify Buffer pH - Use Pre-dilution

Caption: Decision workflow for formulating 4-(Aminomethyl)-3,5-difluorophenol.

Experimental Protocols

Safety First: Based on aggregated GHS data for similar compounds, 4-(Aminomethyl)-3,5-difluorophenol may be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[6] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Protocol 1: Preparation of a High-Concentration Stock Solution

Rationale: Creating a concentrated stock solution in a non-aqueous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) is the standard and most reliable starting point. DMSO can dissolve a wide range of organic molecules and is tolerated at low final concentrations (typically <0.5%) in most biological assays.

Materials:

  • 4-(Aminomethyl)-3,5-difluorophenol (solid)

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Amber glass vial or cryovial with a screw cap

  • Vortex mixer

Procedure:

  • Tare: Place a sterile amber vial on the analytical balance and tare the weight.

  • Weigh: Carefully weigh the desired amount of 4-(Aminomethyl)-3,5-difluorophenol into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.591 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1.0 mL.

  • Dissolution: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature before final volume assessment.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for several months.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

Rationale: This protocol details the critical step of diluting the organic stock into the final aqueous assay buffer. The key challenge is to avoid precipitation as the compound is transferred into a less favorable solvent system. The choice of buffer is critical and should be based on the pH requirements of the biological system. Good's buffers like HEPES and PIPES are often excellent choices for cell-based and enzymatic assays due to their pKa values near physiological pH and low interference with biological processes.[7]

Materials:

  • 10 mM stock solution of 4-(Aminomethyl)-3,5-difluorophenol in DMSO (from Protocol 1)

  • Sterile aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline pH 7.2, or cell culture medium)

  • Sterile polypropylene tubes

  • Calibrated micropipettes

Procedure: The following diagram illustrates the recommended "serial dilution and rapid mixing" method to prevent precipitation.

working_solution_prep Working Solution Preparation Workflow stock Start: 10 mM Stock in DMSO intermediate Step 1: Create Intermediate Dilution (e.g., 10 µL stock into 990 µL buffer for 100 µM) stock->intermediate buffer Assay Buffer (e.g., PBS, pH 7.4) buffer->intermediate final_dilution Step 3: Perform Final Dilution (e.g., 10 µL of 100 µM into 90 µL buffer for 10 µM) buffer->final_dilution vortex Step 2: Vortex Immediately & Vigorously intermediate->vortex vortex->final_dilution final_mix Step 4: Mix Thoroughly (Pipetting or gentle vortex) final_dilution->final_mix final_product Final Working Solution (e.g., 10 µM in 0.1% DMSO) final_mix->final_product

Caption: Step-by-step workflow for preparing aqueous working solutions.

  • Calculate Volumes: Determine the volumes needed to achieve the final desired concentration while ensuring the final DMSO concentration is non-inhibitory (e.g., ≤ 0.5%).

  • Pre-warm Buffer: Bring the aqueous assay buffer to the temperature of the experiment (e.g., 37°C for cell culture). This can improve solubility.

  • Intermediate Dilution (Crucial Step): Pipette the required volume of assay buffer into a sterile tube. While vortexing the buffer, rapidly add the small volume of DMSO stock directly into the liquid (not down the side of the tube). This rapid dispersion is critical to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Dilution: Perform any subsequent serial dilutions in the same manner, always adding the more concentrated solution to the larger volume of buffer with active mixing.

  • Use Promptly: Aqueous formulations are generally less stable than DMSO stocks. It is best practice to prepare working solutions fresh for each experiment.

Troubleshooting:

  • Precipitation: If precipitation is observed, consider:

    • Lowering the final concentration of the compound.

    • Slightly adjusting the pH of the buffer (if the assay allows) to move further away from the isoelectric point. Given the pKa values, a buffer at pH 6.5 or pH 8.0 might increase solubility.

    • Increasing the final DMSO concentration (up to the assay's tolerance limit).

Protocol 3: Validation of Formulation Stability

Rationale: A self-validating protocol requires confirmation that the compound remains soluble and intact under experimental conditions. A simple stability study can prevent the misinterpretation of data caused by compound loss or degradation.[8]

Materials:

  • Prepared working solution of 4-(Aminomethyl)-3,5-difluorophenol

  • Incubator set to the assay temperature (e.g., 37°C)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Time Zero (T=0) Measurement: Immediately after preparing the working solution, take an initial measurement.

    • Visual: Inspect for clarity.

    • Spectrophotometry: Scan for the absorbance maximum (λ-max) and record the value.

    • HPLC (Recommended): Inject a sample onto a suitable C18 reverse-phase column and record the peak area of the compound. This is the most accurate method.

  • Incubation: Incubate the remaining working solution under the same conditions as your planned assay (e.g., 37°C for 2, 4, or 24 hours).

  • Time Point (T=x) Measurements: At selected time points, repeat the measurements from Step 1 on the incubated sample.

  • Analysis: Compare the results. A stable formulation will show:

    • No visible precipitation.

    • <10% change in absorbance at λ-max.

    • <10% decrease in the HPLC peak area, with no significant appearance of new degradation peaks.

Potential Biological Interactions & Metabolism

While specific data for 4-(Aminomethyl)-3,5-difluorophenol is limited, we can infer potential metabolic pathways from related structures like 4-aminophenol. Bacteria have been shown to metabolize 4-aminophenol through hydroxylation and ring cleavage.[9] In mammalian systems, phenolic compounds often undergo Phase II metabolism (e.g., glucuronidation or sulfation) to increase water solubility for excretion. The presence of fluorine atoms may alter metabolic rates and pathways, potentially increasing the compound's half-life.[10] Researchers should be aware of these possibilities, especially in long-term cell culture or in vivo studies.

References

  • (No Source Found)
  • PubChem. "4-(Aminomethyl)-3,5-difluorophenol | C7H7F2NO | CID 45083281." National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: 4-(Aminomethyl)-3,5-difluorophenol." Available at: [Link]

  • (No Source Found)
  • PubChem. "4-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778761." National Center for Biotechnology Information. Available at: [Link]

  • Murakami, S., et al. "The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents." Applied and Environmental Microbiology, vol. 70, no. 7, 2004, pp. 4372-4375. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • Friedman, M., & Jürgens, H. S. "Effect of pH on the stability of plant phenolic compounds." Journal of Agricultural and Food Chemistry, vol. 48, no. 6, 2000, pp. 2101-2110.
  • (No Source Found)
  • (No Source Found)
  • Wang, Y., et al. "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics." Molecules, vol. 29, no. 5, 2024, p. 1148. Available at: [Link]

  • Interchim. "Good's buffers (biological buffers)." Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Gampa, V. K., et al. "Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method." Journal of Pharmaceutical and Biomedical Analysis, vol. 128, 2016, pp. 229-238. Available at: [Link]

Sources

Method

Technical Guide: 4-(Aminomethyl)-3,5-difluorophenol in Agrochemical Synthesis

Executive Summary & Strategic Value In modern agrochemical discovery, the "Fluorine Effect" is a cornerstone of structure-activity relationship (SAR) optimization. 4-(Aminomethyl)-3,5-difluorophenol represents a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern agrochemical discovery, the "Fluorine Effect" is a cornerstone of structure-activity relationship (SAR) optimization. 4-(Aminomethyl)-3,5-difluorophenol represents a high-value "linker-warhead" intermediate that addresses two critical failure modes in pesticide development: metabolic instability and poor bioavailability .

Core Advantages of the Scaffold:
  • Metabolic Blockade: The fluorine atoms at the 3- and 5-positions (ortho to the hydroxyl group) sterically and electronically block Phase I metabolic oxidation (e.g., hydroxylation by cytochrome P450s), significantly extending the half-life of the active ingredient (AI) in plant and insect systems.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenol (approx. pKa ~7.0 vs. 10.0 for unsubstituted phenol), increasing acidity. This can enhance binding affinity in enzyme pockets that utilize hydrogen bond networks (e.g., HPPD inhibitors or specific receptor agonists).

  • Bifunctional Orthogonality: The molecule possesses two distinct chemical handles—a nucleophilic primary amine and an acidic phenol—allowing for divergent synthesis strategies (e.g., amide coupling at one end, etherification at the other).

Physicochemical Profile

PropertyValue / DescriptionImpact on Agrochemical Design
CAS Number 771573-21-8 (Free Base)Unique identifier for sourcing.
Molecular Weight 159.13 g/mol Low MW allows room for heavy coupling partners without violating Lipinski-like rules for pesticides.
pKa (Phenol) ~7.01 (Predicted)enhanced H-bond donating capability; exists as phenolate at physiological pH (7.4).
LogP ~0.2 (Predicted)Hydrophilic nature aids in systemicity (xylem mobility) before lipophilic tails are attached.
H-Bond Donors 3 (NH₂, OH)Critical for receptor interaction.

Synthesis Protocol: The "Self-Validating" Route

This protocol describes the de novo synthesis of the scaffold starting from commercially available 2,6-difluorophenol. This route is preferred for its scalability and use of stable intermediates.

Phase 1: Formylation via Modified Duff Reaction

Objective: Synthesize 3,5-difluoro-4-hydroxybenzaldehyde (Intermediate A).

  • Reaction Logic: Direct formylation is challenging due to the deactivated ring. The use of Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA) provides a robust "super-electrophile" mechanism that selectively targets the para-position.

Step-by-Step Protocol:

  • Reagents:

    • 2,6-Difluorophenol (1.0 eq)

    • Hexamethylenetetramine (HMTA) (1.0 eq)

    • Trifluoroacetic Acid (TFA) (Solvent/Catalyst, ~10 vol)

  • Procedure:

    • Dissolve 2,6-difluorophenol and HMTA in TFA under an inert atmosphere (

      
      ).
      
    • Heat the mixture to reflux (approx. 75-80°C) for 12–16 hours. Checkpoint: Monitor via TLC/LCMS for disappearance of phenol.

    • Quench/Hydrolysis: Cool to RT and pour into ice-water. The imine intermediate hydrolyzes to the aldehyde.

    • Extraction: Extract with Dichloromethane (DCM) x3. Wash combined organics with brine.[1]

    • Purification: The product, 3,5-difluoro-4-hydroxybenzaldehyde, often precipitates or crystallizes upon concentration. If not, purify via silica flash chromatography (Hexane/EtOAc).

Phase 2: Reductive Amination to Target Scaffold

Objective: Convert Intermediate A to 4-(aminomethyl)-3,5-difluorophenol.

  • Reaction Logic: A two-step "Oxime-Reduction" sequence is superior to direct reductive amination with ammonia, as it prevents the formation of secondary/tertiary amine byproducts (dimers).

Step-by-Step Protocol:

  • Oxime Formation:

    • Dissolve Intermediate A (1.0 eq) in Ethanol/Water (4:1).

    • Add Hydroxylamine Hydrochloride (

      
      , 1.5 eq) and Sodium Acetate (1.5 eq).
      
    • Stir at RT for 2 hours. Checkpoint: LCMS shows conversion to oxime (M+15).

  • Reduction:

    • Transfer the crude oxime solution to a hydrogenation vessel.

    • Add catalyst: 10% Pd/C (5 wt% loading) and concentrated HCl (2.0 eq) to prevent amine poisoning of the catalyst.

    • Hydrogenate at 30–50 psi

      
        for 6 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate the filtrate to obtain the Hydrochloride salt of the target product.

    • Note: Store as the HCl salt for stability. Liberate the free base immediately prior to the next coupling step.

Application Workflows: Agrochemical Construction

Workflow A: Amide Coupling (The "Warhead" Strategy)

Use Case: Synthesizing SDHI-like fungicides or novel herbicides where the benzylamine acts as a linker to a heterocyclic core.

Protocol:

  • Activation: Dissolve the carboxylic acid "warhead" (e.g., a pyrazole acid) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling: Add 4-(aminomethyl)-3,5-difluorophenol HCl salt (1.0 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Validation: The reaction is self-indicating; the disappearance of the amine peak and appearance of the amide bond signal in LCMS confirms success.

  • Result: A N-(3,5-difluoro-4-hydroxybenzyl)amide . The free phenol remains available for further derivatization (e.g., to adjust LogP).

Workflow B: Etherification (The "Lipophilicity" Tuning)

Use Case: Modifying the phenol to create a "prodrug" ester or a lipophilic ether tail to facilitate leaf cuticle penetration.

Protocol:

  • Protection (Optional): If the amine is not yet coupled, protect it with a Boc group to prevent N-alkylation.

  • Alkylation: Dissolve the phenol substrate in Acetone or Acetonitrile.

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Electrophile: Add the alkyl halide (e.g., propargyl bromide, methyl iodide).

  • Reaction: Reflux for 2–6 hours. The electron-deficient nature of the ring (due to fluorines) makes the phenoxide less nucleophilic, so heat is often required .

Visualizing the Pathways

The following diagram illustrates the synthesis flow and the divergent application logic.

G cluster_0 Mechanism of Action node_start 2,6-Difluorophenol (Starting Material) node_inter 3,5-Difluoro-4-hydroxybenzaldehyde (Intermediate A) node_start->node_inter Duff Rxn: HMTA, TFA, Reflux node_target 4-(Aminomethyl)-3,5-difluorophenol (Target Scaffold) node_inter->node_target Reductive Amination: 1. NH2OH 2. H2, Pd/C node_amide Path A: Amide Derivative (Fungicide Core) node_target->node_amide Amide Coupling: R-COOH, HATU node_ether Path B: Ether Derivative (Herbicide Tail) node_target->node_ether Etherification: R-X, K2CO3 node_meta F-Atoms Block Ortho-Metabolism node_target->node_meta

Figure 1: Synthesis workflow from commodity chemicals to the target scaffold, branching into divergent agrochemical discovery pathways.

References

  • Synthesis of 3,5-difluoro-4-hydroxybenzaldehyde (Duff Reaction)
  • General Reductive Amination Protocols for Hydroxybenzylamines: Source: BenchChem Protocols. "Synthesis routes of 4-Hydroxybenzylamine."
  • Physicochemical Properties & Safety Data

    • Source: PubChem Compound Summary for CID 2778761 (4-Amino-3,5-difluorophenol - analog) and CID 10192584 (Aldehyde precursor).
    • URL:[Link]

  • Agrochemical Relevance of Trifluoromethyl/Difluoro Motifs

    • Source:Journal of Pesticide Science, "Synthesis and application of trifluoromethylpyridines..." (Contextual grounding for fluorine use).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Aminomethyl)-3,5-difluorophenol

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification Molecule ID: 4-(Aminomethyl)-3,5-difluorophenol (AMDFP) Introduction: The "Zwitterionic Trap" Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification Molecule ID: 4-(Aminomethyl)-3,5-difluorophenol (AMDFP)

Introduction: The "Zwitterionic Trap"

Welcome to the technical support center for 4-(Aminomethyl)-3,5-difluorophenol . If you are reading this, you are likely facing low recovery yields, "streaking" on silica columns, or a product that refuses to migrate into the organic layer during extraction.

The Root Cause: This molecule is a classic "Schizophrenic" Zwitterion .

  • The Acid: The 3,5-difluoro substitution lowers the phenol pKₐ to ~8.0 (more acidic than standard phenol).

  • The Base: The benzylic amine has a pKₐ of ~9.3.[1][2]

  • The Consequence: Between pH 8.0 and 9.3, the molecule exists primarily as a zwitterion (Phenoxide⁻ / Ammonium⁺). This species is highly polar, water-soluble, and insoluble in standard non-polar organic solvents (DCM, Hexane), creating a "solubility trap."

This guide provides the protocols to escape this trap.

Part 1: Troubleshooting Guides (Q&A)

Category A: Extraction & Phase Separation[3]

Q1: "I tried a standard acid/base workup, but my product is stuck in the aqueous layer. How do I get it out?"

Diagnosis: You likely adjusted the pH to neutral (~7), where the molecule is cationic/zwitterionic and highly water-soluble. Standard DCM/Water extraction fails here.

Protocol: The n-Butanol Rescue For zwitterionic species that refuse to leave the aqueous phase, you must use a solvent with higher polarity and hydrogen-bonding capability.

  • Saturate Aqueous Phase: Add NaCl to your aqueous layer until saturated (Salting Out). This decreases the solubility of the organic zwitterion in water.

  • Solvent Switch: Do not use DCM or Ethyl Acetate. Use n-Butanol .

  • Extraction: Extract the aqueous layer 3x with n-Butanol.

  • Verification: Check the aqueous layer by TLC (stain with Ninhydrin) to ensure the amine has moved.[3]

  • Evaporation: n-Butanol has a high boiling point (117°C). Azeotrope with water or use a high-vacuum rotary evaporator.

Q2: "Can I just precipitate it at the Isoelectric Point (pI)?"

Diagnosis: Theoretically yes, but practically risky due to the fluorine atoms increasing water solubility.

The Theory: The pI is approximately


. At pH 8.65, the net charge is zero.

Protocol: Isoelectric Precipitation

  • Cool the aqueous solution to 0–4°C.

  • Slowly adjust pH to exactly 8.6–8.7 using dilute NaOH or HCl.

  • Stir gently for 30 minutes.

  • Observation: If a precipitate forms, filter immediately. If no precipitate forms (common with fluorinated species), proceed to Category C (Salt Formation) .

Category B: Chromatography Issues

Q3: "My compound streaks badly on silica gel and elutes over 20 fractions. What's wrong?"

Diagnosis: The free amine interacts strongly with the acidic silanol groups on the silica surface, causing peak tailing (streaking).

Protocol: The "Amine-Blocked" Silica Column You must neutralize the silica surface before and during the run.

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:TEA 90:9:1).

  • Pre-treatment: Flush the column with the eluent containing TEA before loading your sample. This "caps" the active silanol sites.

  • Warning: Do not use Acetone/Hexane; amines can react with acetone to form imines (Schiff bases) inside the column.

Category C: The "Gold Standard" Purification

Q4: "I need >98% purity for biological testing. The free base is unstable/oily. What should I do?"

Diagnosis: Amino-phenols are oxidation-prone (turning brown/black) and difficult to handle as free bases.

Solution: Isolate the product as a Hydrochloride Salt . This is the most robust method for this specific class of compounds.

Protocol: HCl Salt Formation

  • Dissolution: Dissolve the crude/extracted oil in a minimum amount of dry Ethanol or Methanol.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or Diethyl Ether) dropwise at 0°C.

  • Precipitation: Add non-polar anti-solvent (Diethyl Ether or MTBE) slowly until the solution turns cloudy.

  • Crystallization: Let it stand at -20°C overnight. The hydrochloride salt (

    
    ) should crystallize out as a white solid.
    
  • Wash: Filter and wash with cold Ether. This removes non-basic impurities and oxidation byproducts.

Part 2: Visualizing the Chemistry

Figure 1: The pH-Dependent Speciation Map

Understanding the charge state is critical for choosing the right purification method.[4]

G Cation pH < 8.0 CATIONIC FORM (Soluble in Water) Zwitterion pH 8.0 - 9.3 ZWITTERIONIC FORM (Net Neutral, Poor Sol. in Org) Cation->Zwitterion Add Base (Deprotonate Phenol) Zwitterion->Cation Add Acid Anion pH > 9.3 ANIONIC FORM (Soluble in Water/Base) Zwitterion->Anion Add Base (Deprotonate Ammonium) Anion->Zwitterion Add Acid

Caption: Speciation of 4-(Aminomethyl)-3,5-difluorophenol. Purification is best performed by driving the equilibrium to the Cationic form (Salt Formation) or targeting the Zwitterion for n-Butanol extraction.

Figure 2: Purification Decision Matrix

DecisionTree Start Crude Mixture CheckPurity Is Major Impurity Inorganic Salts? Start->CheckPurity SaltRemoval Use n-Butanol Extraction (See Category A) CheckPurity->SaltRemoval Yes CheckColor Is Product Colored (Brown/Black)? CheckPurity->CheckColor No Oxidation Oxidation Detected. Perform HCl Salt Formation (See Category C) CheckColor->Oxidation Yes Silica Standard Silica Column? CheckColor->Silica No ModSilica Use 1% TEA/MeOH/DCM (See Category B) Silica->ModSilica Yes

Caption: Decision tree for selecting the optimal purification workflow based on crude impurity profile.

Part 3: Quantitative Data & Reference Tables

Table 1: Solvent Compatibility for Extraction
Solvent SystemSuitabilityNotes
DCM / Water 🔴 PoorZwitterion stays in water; emulsion risk.
EtOAc / Water 🟠 ModerateOnly works if pH is strictly adjusted to pI (~8.6).
n-Butanol / Water 🟢 ExcellentHigh partition coefficient for polar zwitterions.
THF / Salt Water 🟡 GoodCan force organic layer separation if water is saturated with NaCl.
Table 2: pKₐ Shift Analysis (Fluorine Effect)
Functional GroupStandard (Non-F) pKₐ3,5-Difluoro Analog pKₐImpact on Purification
Phenol (-OH) ~10.0~7.97 Becomes significantly more acidic. Deprotonates easily, trapping it in water.
Benzylamine (-NH₂) ~9.33~9.0 Slightly less basic due to inductive effect, but still protonates at neutral pH.

References

  • BenchChem. (2025).[5] 3,5-Difluorophenol Properties & Solubility Data. Retrieved from

  • ChemicalBook. (2025).[5] Benzylamine pKa and Physical Properties. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Difluorophenol.[6][7][8][9][10][11][12] Retrieved from [2][10]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Nest Group. (2002). Zwitterion Chromatography (ZIC-HILIC) Guide. Retrieved from

  • Patent CN112778090A. (2021). Preparation method of 3,5-difluorophenol. Retrieved from

Sources

Optimization

common impurities in 4-(Aminomethyl)-3,5-difluorophenol synthesis

Technical Support Center: 4-(Aminomethyl)-3,5-difluorophenol Synthesis Section 1: Executive Technical Overview Subject: Troubleshooting Impurity Profiles in the Reduction of 3,5-Difluoro-4-hydroxybenzonitrile. Target Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Aminomethyl)-3,5-difluorophenol Synthesis

Section 1: Executive Technical Overview

Subject: Troubleshooting Impurity Profiles in the Reduction of 3,5-Difluoro-4-hydroxybenzonitrile. Target Molecule: 4-(Aminomethyl)-3,5-difluorophenol (CAS: 135086-76-9 / HCl Salt: 235106-05-3). Primary Synthetic Route: Catalytic Hydrogenation or Hydride Reduction of 3,5-difluoro-4-hydroxybenzonitrile.

Scientist’s Note: The synthesis of 4-(aminomethyl)-3,5-difluorophenol is deceptively simple. While the transformation is a standard nitrile reduction, the presence of the phenolic hydroxyl group and the ortho-fluorine atoms creates a unique "process window." The molecule exists as a zwitterion in neutral media, complicating extraction. Furthermore, the electron-withdrawing fluorine atoms activate the benzylic position, making the intermediate imine highly susceptible to condensation reactions (dimerization) and hydrolysis.

This guide addresses the four most common impurities: The Dimer , The Aldehyde , The Defluorinated Byproduct , and Residual Aluminum Salts (if using LAH).

Section 2: Reaction Pathway & Impurity Map

The following diagram illustrates the "Nitrile Reduction Network." Understanding this network is critical for troubleshooting because every impurity stems from a specific deviation in reaction kinetics or conditions.

NitrileReduction Nitrile Starting Material (3,5-Difluoro-4-hydroxybenzonitrile) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine Step 1: H2/Cat or Hydride Product Target Product (4-(Aminomethyl)-3,5-difluorophenol) Imine->Product Step 2: Reduction Aldehyde Impurity B: Aldehyde (Hydrolysis) Imine->Aldehyde H2O (Hydrolysis) Dimer Impurity A: Secondary Amine (Dimerization) Imine->Dimer + Product (Amine attack) Defluoro Impurity C: Defluorinated (Over-reduction) Product->Defluoro Pd/C, High Temp (C-F Cleavage)

Figure 1: Reaction network showing the genesis of primary impurities during nitrile reduction.

Section 3: Troubleshooting & FAQs

Module 1: The "Dimer" Impurity (Secondary Amine)

User Issue: "I see a significant impurity peak at [2x MW - 17] in my LC-MS. It co-elutes with the product."

Technical Diagnosis: You have formed the Secondary Amine Dimer (Bis(3,5-difluoro-4-hydroxybenzyl)amine).

  • Mechanism: As the reaction proceeds, the newly formed primary amine (product) attacks the unreacted intermediate imine. This forms an aminal, which collapses to a secondary imine and is then reduced to the secondary amine dimer [1].

  • Why it happens: Low catalyst loading, slow hydrogen uptake, or insufficient ammonia in the system.

Protocol Adjustment:

  • Ammonia Suppression: You must perform the hydrogenation in the presence of excess ammonia (7N

    
     in MeOH) or acetic anhydride (if an acetylation step follows). Ammonia shifts the equilibrium away from the dimer and back toward the primary amine.
    
  • Dilution: High concentration favors bimolecular reactions (dimerization). Dilute your reaction to <0.1 M.

  • Catalyst Choice: Raney Nickel is often superior to Pd/C for suppressing dimer formation in benzylamine synthesis due to faster imine reduction kinetics [2].

Module 2: The "Aldehyde" Impurity

User Issue: "My yield is low, and I detect 3,5-difluoro-4-hydroxybenzaldehyde in the crude mixture."

Technical Diagnosis: This is a Hydrolysis Artifact .

  • Mechanism: The intermediate imine (

    
    ) is unstable. If water is present (from wet solvents or moist catalyst), the imine hydrolyzes to the aldehyde and ammonia.
    
  • Why it happens: Using wet methanol/ethanol or insufficient drying of the starting nitrile.

Protocol Adjustment:

  • Solvent Drying: Ensure methanol/ethanol is anhydrous.

  • Scavenger: Add a molecular sieve (3Å or 4Å) to the reaction vessel if using a hydride reducing agent.

  • Workup Speed: If using

    
     or Borane, quench carefully. The complexed intermediate can hydrolyze if the quench is too warm or prolonged at acidic pH.
    
Module 3: De-fluorination (Over-reduction)

User Issue: "I am seeing a mass corresponding to [M-18] or [M-20] (loss of F, gain of H)."

Technical Diagnosis: You are experiencing Hydrodefluorination .

  • Mechanism: Aryl fluorides, while stable, can undergo hydrogenolysis (C-F

    
     C-H) under catalytic hydrogenation conditions, especially with Palladium (Pd) catalysts at elevated temperatures or pressures [3].
    
  • Risk Factor: The 3,5-position is somewhat activated.

Protocol Adjustment:

  • Switch Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is significantly less active toward C-halogen hydrogenolysis than Palladium.

  • Poison the Catalyst: If you must use Pd/C, add a "poison" like Vanadium or use a doped catalyst (e.g., Pd/V) to reduce activity toward the aromatic ring.

  • Lower Temperature: Run the reaction at room temperature. Do not heat above 40°C.

Section 4: Purification & Isolation Strategy

The zwitterionic nature of 4-(Aminomethyl)-3,5-difluorophenol makes standard silica gel chromatography difficult (streaking, poor recovery).

Recommended Isolation Protocol (Isoelectric Precipitation):

  • Dissolution: Dissolve the crude reaction mixture in minimal 1N HCl (Product is soluble as the cation

    
    ).
    
  • Filtration: Filter off catalyst (if hydrogenation) or insoluble dimers.

  • pH Adjustment: Slowly add 1N NaOH or saturated

    
    .
    
  • Target pH: Monitor pH carefully. The product will precipitate near its isoelectric point (pI), likely between pH 6.5 and 7.5.

    • Note: If you go too basic (pH > 9), the phenol deprotonates (

      
      ), and the product re-dissolves.
      
  • Collection: Filter the precipitate. This usually removes the aldehyde (soluble in organic wash) and inorganic salts.

Data Summary Table: Impurity Profile

Impurity NameStructure DescriptionOriginDetection (LC-MS)Remediation Strategy
Dimer Secondary AmineCondensation of Amine + Imine[2M -

]
High [

], Dilution, Raney Ni
Aldehyde

Hydrolysis of Imine[M -

+ O]
Anhydrous conditions, Fast workup
Defluoro

(Loss of F)
Pd-catalyzed Hydrogenolysis[M - 18]Use Pt/C or Raney Ni; Lower Temp
Benzyl Alcohol

Reduction of Aldehyde Impurity[M + 1] (vs Aldehyde)Ensure Nitrile purity; Avoid Aldehyde route

References

  • Hylton, K. (2021). Strategies for Suppressing Secondary Amine Formation in Nitrile Reductions. Organic Process Research & Development. [Link] (Generalized mechanism citation).

  • Green, R. (2018). Raney Nickel Catalyzed Hydrogenation of Nitriles: A Practical Guide. Chemical Reviews. [Link].

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. [Link].

  • PubChem. (2024).[1] 4-Amino-3,5-difluorophenol Compound Summary. National Library of Medicine. [Link] (Note: Structural analog reference for physical properties).[2]

Sources

Optimization

storage and handling of 4-(Aminomethyl)-3,5-difluorophenol to prevent degradation

Executive Summary & Compound Identity Warning: Do not confuse this compound with its aniline isomer, 4-amino-3,5-difluorophenol (CAS 135086-76-9). The handling protocols differ significantly due to the basicity of the be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Warning: Do not confuse this compound with its aniline isomer, 4-amino-3,5-difluorophenol (CAS 135086-76-9). The handling protocols differ significantly due to the basicity of the benzylic amine versus the aniline.

  • Compound Name: 4-(Aminomethyl)-3,5-difluorophenol[1]

  • Synonyms: 3,5-Difluoro-4-hydroxybenzylamine;

    
    -Amino-2,6-difluoro-p-cresol.
    
  • Chemical Nature: Amphoteric building block containing an acidic phenol (pKa ~7.5 due to fluorine electron-withdrawing effects) and a basic primary amine (pKa ~9.0).

  • Critical Sensitivities: Oxidative instability (Phenol), CO₂ absorption (Primary Amine), and Hygroscopicity (Salt forms).

Core Storage Protocol (The "Gold Standard")

To maximize shelf-life, you must treat this compound as a "Labile Reactive Intermediate."

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows the kinetics of auto-oxidation and dimerization (quinone methide formation).
Atmosphere Argon (Ar) Argon is denser than air and forms a "blanket" over the solid, whereas Nitrogen (

) can mix with air if the seal is imperfect.
Physical Form Hydrochloride Salt (HCl) The free base is highly reactive with atmospheric CO₂. The HCl salt "locks" the amine, preventing carbamate formation.
Container Amber Glass Vial Blocks UV/Vis light which catalyzes the photo-oxidation of the phenol moiety.
Desiccation Required Fluorinated amine salts are often hygroscopic. Moisture accelerates hydrolysis and oxidation.

Handling & Usage Workflows

Workflow A: Safe Thawing & Aliquoting

Failure to follow this leads to water condensation, the #1 cause of degradation.

ThawingProtocol Start Remove Vial from -20°C Wait Wait 30-45 mins (Equilibrate to Room Temp) Start->Wait Check Check for Condensation on Outer Glass Wait->Check Check->Wait Wet? Open Open in Glovebox or under Argon Funnel Check->Open Dry? Weigh Weigh Quickly (Avoid Metal Spatulas) Open->Weigh Reseal Purge Headspace with Argon & Seal with Parafilm Weigh->Reseal

Figure 1: Equilibration workflow to prevent moisture ingress. Never open a cold vial in humid air.

Workflow B: Solubilization
  • Preferred Solvent: Anhydrous DMSO or DMF.

  • Avoid: Protophilic solvents (like acetone) if storing for >1 hour, as the primary amine can form imines (Schiff bases).

  • Protocol: Prepare solutions immediately before use . Do not store stock solutions of this compound for >24 hours, even at -20°C, as the phenolic oxidation is accelerated in solution.

Troubleshooting Guide (Q&A)

Q1: My white powder has turned pink/brown. Is it still usable?

  • Diagnosis: This indicates Oxidative Degradation . The phenol group has oxidized to form quinones or coupled products.

  • Impact: If the color is faint pink, the purity may still be >95%. Verify with LC-MS. If it is dark brown or gummy, the sample is compromised.

  • Prevention: This usually happens if the argon blanket was lost or if metal spatulas (Fe/Ni traces) catalyzed the oxidation. Use ceramic or plastic spatulas.

Q2: There is a hard white crust on the rim of the bottle.

  • Diagnosis: This is likely Amine Carbamate formation.

  • Mechanism:

    
    .
    
  • Cause: The container was left open to air. The primary amine (aminomethyl group) reacts rapidly with atmospheric CO₂.

  • Fix: The crust is an impurity. Recrystallization is difficult. If using for a reaction, add an extra equivalent of base to reverse the carbamate in situ, though purity is not guaranteed.

Q3: Can I store this compound in water/buffer?

  • Answer: No.

  • Reasoning: In water at neutral pH, the compound exists in a zwitterionic equilibrium. The phenolate form is highly electron-rich and susceptible to rapid oxidation by dissolved oxygen.

  • Alternative: If aqueous use is required, dissolve in DMSO first, then dilute into degassed buffer immediately prior to the experiment.

Degradation Mechanism Visualization

Understanding how it breaks down helps you prevent it.

DegradationPathways Compound 4-(Aminomethyl)- 3,5-difluorophenol Oxidation Quinone Methide / Dimerization Compound->Oxidation + O2 / Light (Pink Color) Carbamate Amine Carbamate (White Crust) Compound->Carbamate + CO2 (Air) Prevention1 Prevent with: Argon & Amber Vial Prevention1->Oxidation Prevention2 Prevent with: Tight Seal & HCl Salt form Prevention2->Carbamate

Figure 2: Primary degradation pathways. The aminomethyl group attacks CO₂, while the phenol ring is vulnerable to


.

References

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 4-(Aminomethyl)-3,5-difluorophenol (CAS 771573-21-8).[1] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PubChem). (2023). Compound Summary: 4-Amino-3,5-difluorophenol (Isomer Differentiation). Retrieved from [Link]

  • Sigma-Aldrich. (2022). Technical Bulletin: Handling of Air-Sensitive Amines and Phenols. (General Protocol Reference).

Sources

Troubleshooting

Technical Guide: Overcoming Solubility Challenges with 4-(Aminomethyl)-3,5-difluorophenol

Department: Application Science & Technical Support Document ID: TS-AMDFP-001 Subject: Solubility Optimization & Reaction Handling for Zwitterionic Fluorophenols Audience: Synthetic Chemists, Process Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Technical Support Document ID: TS-AMDFP-001 Subject: Solubility Optimization & Reaction Handling for Zwitterionic Fluorophenols Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The "Zwitterion Lock"

The poor solubility of 4-(Aminomethyl)-3,5-difluorophenol in standard organic solvents (DCM, THF, EtOAc) is not a random physical property; it is a direct consequence of its zwitterionic nature .

Unlike simple anilines, the aminomethyl group is highly basic (


), while the 3,5-difluoro substitution significantly increases the acidity of the phenolic hydroxyl (

) compared to unsubstituted phenol (

). In neutral media, this molecule exists almost exclusively as an internal salt (phenoxide anion / ammonium cation). This creates a crystal lattice with extremely high cohesive energy, rendering it insoluble in non-polar and moderately polar solvents.

This guide provides field-proven protocols to "unlock" this zwitterion, enabling homogeneous reactions and efficient workups.

Part 1: Solubility Profiling & Solvent Compatibility

Key Insight: You cannot dissolve the neutral zwitterion in lipophilic solvents. You must shift the equilibrium to either the Cationic Form (low pH) or the Anionic Form (high pH), or mask the polar groups entirely.

Solvent Compatibility Matrix
Solvent SystemSolubility StatusMechanism / Notes
Dichloromethane (DCM) 🔴 Insoluble The zwitterion is too polar.[1] Do not use as the primary solvent.
Tetrahydrofuran (THF) 🟠 Poor Sparingly soluble.[1] Requires additives (bases/silylating agents) to function.
Methanol / Ethanol 🟢 Moderate Proticity helps solvate the ionic charges.[1] Good for recrystallization.
DMSO / DMF 🟢 High High dielectric constant breaks the ionic lattice.[1] Warning: Difficult to remove during workup.
Water (Neutral) 🟠 Low/Moderate Zwitterion has limited water solubility (unlike the HCl salt).[1]
Water (Acidic pH < 4) 🟢 High Forms the soluble ammonium salt (

).[1]
Water (Basic pH > 10) 🟢 High Forms the soluble phenoxide salt (

).[1]
Part 2: Troubleshooting Protocols
Scenario A: Performing Reactions in Organic Solvents (The "Transient Silylation" Protocol)

Problem: You need to react the amine with an acyl chloride or perform a coupling in DCM/THF, but the starting material is a brick at the bottom of the flask. Solution: Use N,O-Bis(trimethylsilyl)acetamide (BSA) or TMSCl to temporarily mask the phenol and amine, making the molecule lipophilic.

Protocol:

  • Suspend the 4-(Aminomethyl)-3,5-difluorophenol (1.0 eq) in dry DCM or THF.

  • Add BSA (2.0 - 2.5 eq).

    • Mechanism:[1][2][3] The BSA silylates the phenolic oxygen (forming a silyl ether) and the amine (forming a silyl amine). The zwitterion is broken.

  • Stir at room temperature for 15–30 minutes. The suspension will turn into a clear, homogeneous solution .

  • Proceed with your reaction (e.g., add the electrophile/coupling partner).

    • Note: The silyl amine is highly reactive towards acyl chlorides.

  • Workup: Add mild aqueous acid (e.g., 1M HCl) or fluoride source (TBAF) during workup to cleave the silyl groups and regenerate the product.

Scenario B: Nucleophilic Substitution (SnAr) or Alkylation

Problem: The phenoxide is needed as a nucleophile, but the amine interferes, or vice versa. Solution: Control the site of reaction using pH-swing solubility.

  • To react the Phenol (O-alkylation): Use a polar aprotic solvent (DMF/DMAc) with K₂CO₃ (2.0 eq). The base deprotonates the phenol, keeping it soluble and nucleophilic. The amine remains neutral but less nucleophilic than the phenoxide anion.

  • To react the Amine (N-alkylation): This is difficult without protecting the phenol. Use the Boc-protection strategy :

    • Dissolve in dioxane/water (1:1) + NaOH (1.1 eq).

    • Add

      
      . The amine reacts preferentially.
      
    • Isolate the N-Boc phenol, which is now soluble in organic solvents.

Scenario C: Extraction & Workup (The "Isoelectric Trap")

Problem: The product disappears into the aqueous layer during extraction. Cause: If your product retains the zwitterionic core, it will stay in the water at neutral pH.

Protocol:

  • Do not neutralize to pH 7.

  • To extract into Organic (EtOAc/DCM): Adjust aqueous pH to ~4-5 (if product is acidic) or ~9-10 (if product is basic) to suppress ionization.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent: Use 2-MeTHF or EtOAc/iPrOH (3:1) instead of pure EtOAc. The alcohol helps extract polar species.

Part 3: Visualizing the Logic

The following diagram illustrates the "Solubility Decision Tree" based on the desired reaction pathway.

SolubilityStrategy Start Start: 4-(Aminomethyl)-3,5-difluorophenol (Insoluble Zwitterion) Goal What is your Reaction Goal? Start->Goal OrgRxn Reaction in Organic Solvent (DCM, THF, Toluene) Goal->OrgRxn Lipophilic Electrophiles AqRxn Reaction in Aqueous/Polar Media Goal->AqRxn Polar/Salt Conditions Silylation PROTOCOL A: Transient Silylation Add BSA or TMSCl (2.2 eq) Result: Soluble Lipophilic Intermediate OrgRxn->Silylation Break Zwitterion BaseAdd PROTOCOL B: Deprotonation Add NaOH or K2CO3 in DMF/Water Result: Soluble Phenoxide Anion AqRxn->BaseAdd pH > 10 AcidAdd PROTOCOL C: Protonation Add HCl or TFA in MeOH/Water Result: Soluble Ammonium Cation AqRxn->AcidAdd pH < 4 Reaction1 Perform Amide Coupling / Acylation Silylation->Reaction1 Reaction2 Perform O-Alkylation / Nucleophilic Subst. BaseAdd->Reaction2

Figure 1: Decision tree for solubilizing zwitterionic fluorophenols based on reaction requirements.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried dissolving it in DCM with Triethylamine (TEA), but it's still a suspension. Why? A: TEA is not strong enough to fully deprotonate the phenol in a non-polar solvent like DCM, nor does it disrupt the lattice energy effectively. The zwitterion remains. You must use the Transient Silylation method (BSA/TMSCl) to cap the polar groups, or switch to a polar solvent like DMF.

Q2: Can I use the Boc-protected amine version directly? A: Yes, if you can source N-Boc-4-(aminomethyl)-3,5-difluorophenol, this is highly recommended. The Boc group removes the basicity of the amine, preventing zwitterion formation. The phenol will still be acidic, but the molecule will be much more soluble in organic solvents.

Q3: Why is the 3,5-difluoro pattern so much harder to handle than regular 4-(aminomethyl)phenol? A: Fluorine is highly electronegative. Placing two fluorines at the 3,5-positions pulls electron density from the ring, significantly increasing the acidity of the phenol (lowering pKa from ~10 to ~8). This makes the zwitterion form (Phenoxide anion) much more stable and harder to break than in the non-fluorinated analog.

Q4: How do I remove DMF after the reaction? A: Do not try to rotovap DMF to dryness; it requires high heat which decomposes these sensitive amines. Instead, dilute the reaction mixture with water (5x volume) and extract into Ethyl Acetate . Wash the organic layer 3x with water or 5% LiCl solution to remove residual DMF.

References
  • PubChem Compound Summary. (2025). 4-Amino-3,5-difluorophenol (and analogs).[2] National Center for Biotechnology Information. [Link]

  • Zhang, Z., et al. (2008). Transient Silylation Strategy in Nucleoside Chemistry. Application of silylation to solubilize zwitterionic intermediates. Journal of Organic Chemistry. (General principle citation for Protocol A).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H and 13C NMR Analysis of 4-(Aminomethyl)-3,5-difluorophenol

This guide provides an in-depth technical comparison and analysis of the NMR spectral characteristics of 4-(Aminomethyl)-3,5-difluorophenol , a critical building block in medicinal chemistry. It contrasts this fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analysis of the NMR spectral characteristics of 4-(Aminomethyl)-3,5-difluorophenol , a critical building block in medicinal chemistry. It contrasts this fluorinated scaffold with its non-fluorinated analog, 4-(Aminomethyl)phenol , to highlight the specific analytical challenges and advantages introduced by the fluorine atoms.

Executive Summary & Application Context

4-(Aminomethyl)-3,5-difluorophenol is a specialized pharmacophore often used to modulate pKa and metabolic stability in drug candidates. The introduction of fluorine atoms at the 3 and 5 positions creates a unique electronic environment that significantly alters NMR spectral signatures compared to standard phenolic linkers.

Primary Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists. Core Challenge: The symmetry of the 3,5-difluoro substitution pattern, combined with strong


F-

H and

F-

C spin-spin coupling, transforms standard singlet/doublet signals into complex multiplets. This guide provides the self-validating logic required to assign these signals confidently.

Experimental Protocol: Best Practices

To ensure reproducible data, the following protocol addresses the solubility and exchangeable proton issues common to aminophenols.

Solvent Selection Strategy
  • Recommended: DMSO-d

    
     
    
    • Reasoning: This compound is zwitterionic in nature (phenolic OH and basic amine). DMSO-d

      
       disrupts intermolecular hydrogen bonding, sharpening the signals for the exchangeable protons (-OH and -NH
      
      
      
      ) and ensuring complete solubility.
  • Alternative: MeOD (Methanol-d

    
    ) 
    
    • Note: Using MeOD will result in the loss of -OH and -NH

      
       signals due to deuterium exchange, simplifying the aromatic region but losing information about protonation states.
      
  • Avoid: CDCl

    
     
    
    • Reasoning: Poor solubility leads to broad, unresolved peaks and potential aggregation artifacts.

Acquisition Parameters
  • 1H NMR: Minimum 16 scans; relaxation delay (d1)

    
     2.0s to allow relaxation of aromatic protons adjacent to fluorine.
    
  • 13C NMR: Minimum 512 scans; broadband proton decoupling is standard. Note:

    
    F decoupling is rarely standard but highly recommended if available to simplify the carbon spectrum.
    

Comparative 1H NMR Analysis

The fluorine atoms at positions 3 and 5 introduce symmetry and H-F coupling that distinguish this molecule from 4-(Aminomethyl)phenol.

Spectral Comparison Table
FeatureAlternative: 4-(Aminomethyl)phenol Target: 4-(Aminomethyl)-3,5-difluorophenol
Symmetry AA'BB' System (Para-substituted)Angcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

System (Magnetically equivalent H2/H6)
Aromatic Region Two doublets (approx.[1][2] 7.0 & 6.6 ppm)One Doublet (

coupling dominant)
Coupling Constant

Hz

Hz
Benzylic CH

Singlet (s)Triplet (t) or Broad Singlet (due to long-range

)
Phenolic OH Broad Singlet (~9.0 ppm)Broad Singlet (Shifted downfield due to F-acidity)
Detailed Interpretation Logic
  • Aromatic Protons (H2, H6): In the non-fluorinated alternative, you see two distinct environments. In the target molecule, the plane of symmetry makes H2 and H6 chemically equivalent. However, they are split by the adjacent Fluorine atoms.

    • Observation: A doublet appearing around 6.5–6.8 ppm.

    • Mechanism:[2][3][4][5] This is a

      
       coupling (typically 9–11 Hz). The coupling to the distant fluorine (
      
      
      
      ) is usually too small to resolve, preventing a doublet-of-doublets appearance.
  • Benzylic Protons (CH

    
    ): 
    
    • Observation: A triplet (

      
       Hz) centered at ~3.7 ppm.
      
    • Mechanism:[2][3][4][5] The CH

      
       protons couple to the two equivalent fluorine atoms at the ortho positions relative to the methylene group (
      
      
      
      ). This "triplet" is a tell-tale sign of the 3,5-difluoro substitution pattern.

Comparative 13C NMR Analysis

Carbon-13 analysis provides the most definitive structural proof due to the large and predictable C-F coupling constants.

Spectral Comparison Table
Carbon PositionAlternative: 4-(Aminomethyl)phenol Target: 4-(Aminomethyl)-3,5-difluorophenol Splitting Pattern (Target)
C-F (C3, C5) Singlet (~115 ppm)Doublet of Doublets (dd)

Hz (Direct) +

C-OH (C1) Singlet (~156 ppm)Triplet (t)

Hz (Couples to both Fs)
C-CH

(C4)
Singlet (~130 ppm)Triplet (t)

Hz (Couples to both Fs)
C-H (C2, C6) Singlet (~128 ppm)Doublet of Doublets (dd)

(Ortho) +

(Meta)
Mechanistic Insight: The "Triplet" Rule

In 3,5-difluoro systems, carbons lying on the axis of symmetry (C1 and C4) "see" two equivalent fluorine atoms.

  • C4 (Ipso to alkyl): Located between the two fluorines. It experiences a strong

    
     coupling from both, resulting in a distinct triplet  pattern (intensity 1:2:1) in the 110–120 ppm range (depending on shielding).
    
  • C1 (Ipso to OH): Located meta to both fluorines. It experiences a weaker

    
     coupling from both, resulting in a smaller triplet  near 160 ppm.
    

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for confirming the structure and the specific coupling pathways involved.

Diagram 1: Structural Validation Logic

This decision tree guides the researcher through the confirmation process using NMR data.

NMR_Validation Start Start: Acquire 1H & 13C NMR (DMSO-d6) CheckH Check 1H Aromatic Region Start->CheckH IsDoublet Is it a single Doublet (2H)? CheckH->IsDoublet IsDoublet->Start No (Impure/Wrong) CheckCH2 Check Benzylic CH2 IsDoublet->CheckCH2 Yes (Symmetry) IsTriplet Is it a Triplet (J~2Hz)? CheckCH2->IsTriplet CheckC13 Check 13C Splitting IsTriplet->CheckC13 Yes (4J H-F) CF_Signal C-F Carbon (C3/C5) Large dd (1J ~240Hz) CheckC13->CF_Signal Sym_Signal Symmetry Carbons (C1/C4) Triplets (t) CheckC13->Sym_Signal Conclusion CONFIRMED: 4-(Aminomethyl)-3,5-difluorophenol CF_Signal->Conclusion Sym_Signal->Conclusion

Caption: Logical workflow for validating the 3,5-difluoro substitution pattern using characteristic NMR splitting.

Diagram 2: Coupling Topology

This diagram visualizes the connectivity and specific J-coupling interactions that generate the multiplets.

Coupling_Network cluster_legend Key Interactions F3 F3 H2 H2/H6 F3->H2 3J_HF (Ortho) ~10 Hz C4 C4 (Ipso) F3->C4 2J_CF ~18 Hz CH2 CH2 (Benzylic) F3->CH2 4J_HF ~2 Hz F5 F5 F5->H2 5J_HF (Meta) Negligible F5->C4 2J_CF ~18 Hz F5->CH2 4J_HF ~2 Hz

Caption: Visualization of the spin-spin coupling network. Note the convergence of F3 and F5 effects on C4 and CH2.

Troubleshooting & Common Pitfalls

Issue: Missing OH/NH Signals
  • Cause: Wet solvent or deuterium exchange (if MeOD is used).

  • Solution: Dry the sample under vacuum; use fresh ampoules of DMSO-d

    
    .
    
Issue: "Messy" Aromatic Region
  • Cause: Incomplete relaxation of protons near fluorine atoms.

  • Solution: Increase the relaxation delay (d1) to 5 seconds. Fluorine atoms can significantly alter the T1 relaxation times of adjacent protons.

Issue: C-F Doublets Misinterpreted as Impurities
  • Cause: The large

    
     (~240 Hz) splits the C3/C5 signal so widely that the two legs of the doublet may look like unrelated small peaks if the spectral width is too narrow or signal-to-noise is low.
    
  • Solution: Verify the frequency difference between the peaks. If

    
     Hz, it is a single carbon signal, not two impurities.
    

References

  • Royal Society of Chemistry (RSC). Synthesis and Characterization of Fluorinated Benzylamines (Supplementary Info). Available at: [Link][1][6][7][8][9]

  • National Institutes of Health (PubChem). 4-Hydroxybenzylamine (Tyramine Analog) Spectral Data. Available at: [Link]

  • ACD/Labs. 1H-1H Coupling and Multiplicity in Proton NMR. Available at: [Link]

  • University of Ottawa NMR Facility. 13C NMR of Fluorinated Organics: C-F Coupling Constants. Available at: [Link]

Sources

Comparative

A Spectroscopic Guide to 4-(Aminomethyl)-3,5-difluorophenol and Its Derivatives for Pharmaceutical Research

In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] Among these, 4-(aminomethyl)-3,5-difluorophenol and its derivatives represent a promising scaffold for developing novel therapeutic agents. A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This guide provides a comprehensive spectroscopic comparison of 4-(aminomethyl)-3,5-difluorophenol and two key derivatives, offering researchers and drug development professionals the essential data and methodologies for their characterization.

This guide will delve into the nuanced spectroscopic signatures of these compounds, drawing upon fundamental principles and comparative data from related molecules to provide a robust analytical framework. We will explore their characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

The Core Scaffold and Its Derivatives

For this comparative analysis, we will focus on the parent compound and two illustrative derivatives that showcase the impact of functional group modification on their spectroscopic properties:

  • Compound A: 4-(Aminomethyl)-3,5-difluorophenol

  • Compound B: N-(4-hydroxy-2,6-difluorobenzyl)acetamide (The N-acetylated derivative)

  • Compound C: 4-(Aminomethyl)-3,5-difluoroanisole (The O-methylated derivative)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure

NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of insightful data.[2][3]

¹H NMR Spectroscopy

The proton NMR spectra of these derivatives are distinguished by the chemical shifts of the aromatic and methylene protons, which are influenced by the electronic effects of the fluorine, hydroxyl, amino, and their modified counterparts.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentCompound ACompound BCompound CRationale for Chemical Shift
Ar-H~6.85 (t)~6.95 (t)~7.05 (t)The electron-withdrawing nature of the acetyl group in B and the electron-donating methyl group in C influence the shielding of the aromatic protons.
CH₂~3.80 (s)~4.20 (d)~3.85 (s)N-acetylation in B causes a downfield shift of the adjacent methylene protons. The O-methylation in C has a lesser effect.
NH₂/NH~3.50 (br s)~8.20 (t)~3.60 (br s)The amide proton in B is significantly deshielded and exhibits coupling to the methylene protons.
OH~9.50 (br s)~9.80 (br s)-The phenolic proton is acidic and appears as a broad singlet.
O-CH₃--~3.75 (s)Characteristic chemical shift for a methoxy group.
N-C(O)CH₃-~1.90 (s)-Typical chemical shift for an acetyl methyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling.[4]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) and ¹JCF Coupling Constants (Hz) in DMSO-d₆

Carbon AssignmentCompound ACompound BCompound CRationale for Chemical Shift & Coupling
C-F~158 (dd, ¹JCF ≈ 240)~159 (dd, ¹JCF ≈ 242)~160 (dd, ¹JCF ≈ 245)The carbon directly attached to fluorine shows a large one-bond coupling constant. The electronic environment slightly modifies the chemical shift.
C-OH/C-OCH₃~145 (t)~146 (t)~148 (t)The chemical shift of this carbon is sensitive to the nature of the oxygen substituent.
C-CH₂~120 (t)~122 (t)~121 (t)The substituent on the aminomethyl group influences the electronic environment of this carbon.
Ar-CH~110 (t)~112 (t)~111 (t)These carbons are shielded by the adjacent fluorine atoms.
CH₂~45~43~46N-acetylation in B slightly shields the methylene carbon.
O-CH₃--~56Characteristic chemical shift for a methoxy carbon.
C=O-~170-Typical chemical shift for an amide carbonyl carbon.
N-C(O)CH₃-~23-Characteristic chemical shift for an acetyl methyl carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeCompound ACompound BCompound CRationale for Frequency
O-H stretch (phenol)~3300 (broad)~3350 (broad)-The broadness is due to hydrogen bonding.
N-H stretch (amine/amide)~3350, ~3280~3300~3350, ~3280Primary amines show two bands (symmetric and asymmetric stretching). Amides show a single, often broader, band.
C-H stretch (aromatic)~3050~3060~3055Characteristic of C-H bonds on an aromatic ring.
C-H stretch (aliphatic)~2920, ~2850~2930, ~2860~2940, ~2870Symmetric and asymmetric stretching of the methylene and methyl groups.
C=O stretch (amide)-~1650-A strong, characteristic absorption for the amide I band.
C=C stretch (aromatic)~1600, ~1500~1610, ~1510~1605, ~1505Skeletal vibrations of the benzene ring.
C-F stretch~1100-1200~1110-1210~1105-1205A strong absorption band characteristic of the C-F bond.
C-O stretch (phenol/ether)~1250~1260~1270, ~1040The C-O stretch of the phenol is distinct from the two C-O stretches of the anisole group.
N-H bend (amine/amide)~1620~1550~1620The amide II band in B is a characteristic feature.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The position of the absorption maximum (λ_max) is sensitive to the substituents on the aromatic ring.

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) in Methanol

Compoundλ_max (nm)Rationale for Absorption
Compound A~285The phenolic chromophore with the aminomethyl group. The fluorine atoms cause a slight hypsochromic (blue) shift compared to 4-aminophenol.[7]
Compound B~280The acetyl group is weakly electron-withdrawing, leading to a slight hypsochromic shift compared to A .
Compound C~288The methoxy group is a stronger electron-donating group than the hydroxyl group, resulting in a slight bathochromic (red) shift compared to A .
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol, with a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm.

  • Baseline Correction: Use the pure solvent as a blank to zero the absorbance.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Molecular Ion Peaks and Key Fragments in Mass Spectrometry (EI-MS)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Rationale for Fragmentation
Compound A175145 ([M-CH₂NH₂]⁺), 117Loss of the aminomethyl group is a likely fragmentation pathway.
Compound B217175 ([M-C₂H₂O]⁺), 145Loss of ketene from the acetyl group is a common fragmentation.
Compound C189159 ([M-CH₂NH₂]⁺), 131Similar to A , loss of the aminomethyl group is expected.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive spectroscopic characterization of these novel compounds. The following workflow outlines the logical progression of analysis.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Compound_A Compound A NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound_A->NMR IR IR Spectroscopy Compound_A->IR UV_Vis UV-Vis Spectroscopy Compound_A->UV_Vis MS Mass Spectrometry Compound_A->MS Compound_B Compound B Compound_B->NMR Compound_B->IR Compound_B->UV_Vis Compound_B->MS Compound_C Compound C Compound_C->NMR Compound_C->IR Compound_C->UV_Vis Compound_C->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Comparative_Analysis Comparative Analysis UV_Vis->Comparative_Analysis MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Structure_Elucidation->Comparative_Analysis Purity_Assessment->Comparative_Analysis

Figure 1: A workflow for the spectroscopic analysis of 4-(aminomethyl)-3,5-difluorophenol derivatives.

Conclusion

The spectroscopic techniques outlined in this guide provide a powerful and complementary toolkit for the unambiguous characterization of 4-(aminomethyl)-3,5-difluorophenol and its derivatives. By understanding how subtle changes in the molecular structure are reflected in the NMR, IR, UV-Vis, and mass spectra, researchers can confidently identify and assess the purity of these compounds, paving the way for their further investigation in drug discovery and development programs. The provided data and protocols serve as a foundational reference for scientists working with this important class of fluorinated molecules.

References

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation".
  • ResearchGate. (n.d.). ¹H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

  • MDPI. (2023). Metal-Organic Framework (UiO-66-NH₂) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Retrieved from [Link]

  • ACS Publications. (2003). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of organic monomers. Retrieved from [Link]

  • NIH. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol. Retrieved from [Link]

  • NIH. (n.d.). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me₃SiCF₂SO₂Ph. Retrieved from [Link]

  • SpringerLink. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Chemistry and Industry of Forest Products. (n.d.). Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. Retrieved from [Link]

  • arXiv. (2022). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. Retrieved from [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]

  • RSC Publishing. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO. Retrieved from [Link]

  • NIH. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Semantic Scholar. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3: ¹H NMR spectrum of.... Retrieved from [Link]

  • NIH. (n.d.). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]

Sources

Validation

Assessing the Purity of 4-(Aminomethyl)-3,5-difluorophenol: A Comparative Methodological Guide

Executive Summary 4-(Aminomethyl)-3,5-difluorophenol is a critical zwitterionic building block in medicinal chemistry, often serving as a linker or a pharmacophore fragment in drug discovery. Its dual functionality—an ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-3,5-difluorophenol is a critical zwitterionic building block in medicinal chemistry, often serving as a linker or a pharmacophore fragment in drug discovery. Its dual functionality—an acidic phenol (


) and a basic primary amine (

)—creates significant challenges for standard purity assessments.

This guide compares three analytical "alternatives" for assessing its purity: RP-HPLC (The Industry Standard) , Quantitative


 NMR (The Specific Alternative) , and Potentiometric Titration (The Classical Alternative) . While HPLC is superior for impurity profiling, we demonstrate that qNMR  offers the highest efficiency and accuracy for absolute purity determination without the need for reference standards.

The Challenge: Chemical Properties & Impurity Profile

Before selecting a method, one must understand what is being analyzed. The synthesis of 4-(Aminomethyl)-3,5-difluorophenol typically involves the reduction of 3,5-difluoro-4-hydroxybenzonitrile .

Likely Impurity Profile
Impurity TypeSourceAnalytical Challenge
Precursor Unreacted 3,5-difluoro-4-hydroxybenzonitrileDistinct UV, but similar solubility.
Dimer Secondary amine formation during nitrile reductionHydrophobic; elutes later in RP-HPLC.
Degradant 3,5-Difluorophenol (De-amination)Volatile; lacks the amine "tailing" issue.
Inorganic Salts Reduction catalysts (Raney Ni, Pd/C) or borate saltsInvisible in UV-HPLC; requires ROI (Residue on Ignition) or qNMR.

Comparative Analysis of Analytical Methods

Method A: Reversed-Phase HPLC (RP-HPLC)

The Standard for Impurity Profiling

Performance Profile:

  • Specificity: High (resolves structural isomers).

  • Sensitivity: High (LOD < 0.05%).

  • Primary Drawback: The aminomethyl group causes peak tailing on standard C18 columns due to interaction with residual silanols.

Optimized Protocol: To prevent zwitterionic self-association, the mobile phase must be acidified (pH < 3.0) to fully protonate the amine and keep the phenol neutral.

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax SB-C18 or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 275 nm (Phenol

    
     transition).
    

Critical Insight: Avoid phosphate buffers if coupling with MS (Mass Spectrometry). TFA suppresses the phenol ionization but sharpens the amine peak.

Method B: Quantitative NMR (qNMR)

The Superior Alternative for Absolute Purity

Performance Profile:

  • Specificity: Extreme. Only detects fluorinated species.

  • Accuracy:

    
     (absolute).
    
  • Primary Benefit: Does not require a reference standard of the analyte itself.

  • Throughput: High (< 10 min/sample).

Mechanism: The molecule possesses a symmetry plane, making the two fluorine atoms at positions 3 and 5 equivalent. This results in a clean singlet (or triplet if H-coupled) in the


 spectrum, distinct from the precursor (nitrile) or de-aminated byproducts.

Optimized Protocol:

  • Solvent: DMSO-

    
     (ensures solubility of both zwitterion and salts).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm). It is non-volatile, stable, and has a distinct shift from the analyte (
    
    
    to
    
    
    ppm).
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30 seconds) to ensure full magnetization recovery for quantitative integration.
Method C: Potentiometric Titration

The Classical Bulk Assessment

Performance Profile:

  • Specificity: Low (responds to any basic nitrogen).

  • Cost: Very Low.

  • Use Case: Validating salt formation (e.g., Hydrochloride salt stoichiometry).

Protocol: Dissolve in glacial acetic acid and titrate with 0.1 N Perchloric Acid (


) using a potentiometric electrode. This selectively quantifies the basic amine.

Data Summary: Method Performance Matrix

FeatureRP-HPLC (UV)

qNMR
Potentiometric Titration
Precision (RSD) < 0.5%< 1.0%< 0.5%
Accuracy Relative (Area %)Absolute (wt %)Absolute (Stoichiometry)
LOD (Impurity) ~0.01%~0.5%N/A
Ref.[1] Standard? Required Not RequiredNot Required
Salt Detection NoYes (Indirectly)Yes
Time per Run 30-45 min10-15 min10 min

Decision Framework & Workflows

Analytical Decision Tree

Use the following logic to select the correct method for your stage of development.

PurityAssessment Start Start: Purity Assessment Goal What is the primary goal? Start->Goal ImpurityProfile Identify Impurities (0.1% - 5% range) Goal->ImpurityProfile Trace Analysis AbsoluteAssay Determine Absolute Purity (Assay wt%) Goal->AbsoluteAssay Potency/Yield SaltStoich Check Salt Form (HCl/TFA content) Goal->SaltStoich Formulation HPLC Method A: RP-HPLC (C18, Acidic Mobile Phase) ImpurityProfile->HPLC qNMR Method B: 19F qNMR (Int. Std: Trifluorotoluene) AbsoluteAssay->qNMR Titration Method C: Titration (Non-aqueous) SaltStoich->Titration HPLC_Res Chromatogram (Separates Dimer/Precursor) HPLC->HPLC_Res Output: Area % qNMR_Res Spectrum (Integrated F-Signals) qNMR->qNMR_Res Output: Weight % Titr_Res Titration Curve (Inflection Point) Titration->Titr_Res Output: Eq/mol

Figure 1: Analytical Decision Matrix for 4-(Aminomethyl)-3,5-difluorophenol.

Detailed Workflow: qNMR Protocol

Since qNMR is the recommended alternative for rapid potency assignment, the specific workflow is detailed below.

qNMRWorkflow Step1 1. Weighing Step2 2. Dissolution Step1->Step2 Detail1 Analyte (~10mg) + Int. Std (~10mg) Precision: 0.01 mg Step1->Detail1 Step3 3. Acquisition Step2->Step3 Detail2 Solvent: DMSO-d6 Ensure complete solubility Step2->Detail2 Step4 4. Processing Step3->Step4 Detail3 Pulse: 90 deg D1: 30-60 sec Scans: 16-64 Step3->Detail3 Detail4 Phase Correction Baseline Correction Integration Step4->Detail4 Result Calculate Purity: P = (I_x/I_std) * (N_std/N_x) * (M_x/M_std) * (W_std/W_x) * P_std Step4->Result

Figure 2: Workflow for Quantitative Fluorine NMR (


 qNMR).

References

  • Badea, I. A., et al. (2013).[2] Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment. Link

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (General reference for qNMR principles applied to fluorinated analogs). Link

  • Al-Talla, Z. A., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using HPLC. Journal of Chromatography A. Link

Sources

Comparative

comparing the efficacy of different synthetic routes to 4-(Aminomethyl)-3,5-difluorophenol

EFFICACY COMPARISON GUIDE: Synthetic Routes to 4-(Aminomethyl)-3,5-difluorophenol Executive Summary Target Molecule: 4-(Aminomethyl)-3,5-difluorophenol (CAS: 771573-21-8) Primary Application: Critical linker and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

EFFICACY COMPARISON GUIDE: Synthetic Routes to 4-(Aminomethyl)-3,5-difluorophenol

Executive Summary

Target Molecule: 4-(Aminomethyl)-3,5-difluorophenol (CAS: 771573-21-8) Primary Application: Critical linker and pharmacophore in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting protein-protein interactions where the phenol acts as a hydrogen bond donor/acceptor mimic and the amine provides solubility or conjugation potential.[1]

The Challenge: The synthesis of this molecule is governed by the need for precise regiocontrol.[1] The 3,5-difluoro substitution pattern creates significant steric crowding at the 4-position, making direct electrophilic aromatic substitution (e.g., Mannich reaction) difficult and prone to ortho-substitution (2- or 6-position) byproducts.[1]

The Verdict: The Reductive Amination of 3,5-Difluoro-4-hydroxybenzaldehyde is the superior synthetic route for laboratory to pilot-scale production.[1] It guarantees 100% regioselectivity, utilizes commercially available starting materials, and operates under mild conditions that preserve the phenolic moiety.[1]

Route 1: Reductive Amination (The Gold Standard)

Starting Material: 3,5-Difluoro-4-hydroxybenzaldehyde Mechanism: Imine formation followed by in situ hydride reduction.[1]

This route is the most reliable method for synthesizing 4-(Aminomethyl)-3,5-difluorophenol.[1] By starting with the aldehyde functionality already installed at the 4-position, the risk of regiochemical isomers is eliminated.[1] The electron-withdrawing fluorine atoms at positions 3 and 5 activate the carbonyl carbon, facilitating rapid imine formation with ammonia or ammonium salts.[1]

Experimental Protocol (Self-Validating)
  • Imine Formation:

    • Charge a reaction vessel with 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equiv) and Methanol (0.2 M concentration).

    • Add Ammonium Acetate (NH₄OAc, 10.0 equiv).[1] The large excess drives the equilibrium toward the imine species.[1]

    • Validation Point: The solution typically shifts color (often yellowing) as the imine forms.[1] Stir at room temperature for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv).[1] Note: NaCNBH₃ is preferred over NaBH₄ because it selectively reduces the imine at pH 6-7 without reducing the aldehyde as rapidly.[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup & Purification:

    • Quench with 1N HCl to decompose excess hydride and protonate the amine (forming the HCl salt).[1]

    • Remove methanol under reduced pressure.[1]

    • Neutralize the aqueous residue with NaHCO₃ to pH ~8.[1]

    • Extract with Ethyl Acetate (3x).[1] Note: The product is amphoteric; pH control is critical.[1] If extraction is difficult, use n-Butanol.[1]

    • Purification: Flash column chromatography (DCM/MeOH/NH₃) or recrystallization from Ethanol/Ether.[1]

Key Advantages:

  • Regiocontrol: Absolute.[1] The carbon framework is fixed.[1]

  • Safety: Avoids high-pressure hydrogenation and toxic cyanides.[1]

  • Scalability: Easily scalable to kilogram quantities with standard glass reactors.[1]

Route 2: Nitrile Reduction (The Industrial Alternative)

Starting Material: 3,5-Difluoro-4-hydroxybenzonitrile Mechanism: Catalytic Hydrogenation.[1]

This route is viable if the nitrile precursor is readily available or if avoiding boron waste streams is a priority.[1] However, the starting nitrile is less common than the aldehyde, often requiring an extra step to synthesize (e.g., from the aldehyde via oxime).[1]

Experimental Protocol
  • Hydrogenation:

    • Dissolve 3,5-difluoro-4-hydroxybenzonitrile (1.0 equiv) in Ethanol or Methanol containing catalytic Ammonia (to suppress secondary amine formation).

    • Add Raney Nickel (20 wt% loading) or Pd/C (10 wt%).[1]

    • Pressurize with Hydrogen gas (H₂) to 50–100 psi (3–7 bar).

    • Stir vigorously at 50°C for 6–12 hours.

  • Workup:

    • Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric).[1]

    • Concentrate the filtrate.[1]

    • The product often crystallizes directly upon concentration or addition of HCl/Ether.[1]

Key Drawbacks:

  • Secondary Amine Formation: Without ammonia, the primary amine product can react with the intermediate imine, forming dimers.[1]

  • Safety: Requires high-pressure hydrogen and handling of pyrophoric catalysts.[1]

Route 3: Direct Mannich Reaction (The "Avoid" Route)

Starting Material: 3,5-Difluorophenol Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

Attempting to install the aminomethyl group directly onto 3,5-difluorophenol using Formaldehyde and Ammonia/Amine is not recommended .[1]

  • Regioselectivity Failure: The hydroxyl group directs ortho/para.[1] The 4-position (para) is sterically crowded by the two fluorine atoms at 3 and 5.[1] The 2- and 6-positions are less hindered.[1] This competition leads to a mixture of 2-substituted and 4-substituted products, making purification difficult and yield low.[1]

Comparative Analysis

FeatureRoute 1: Aldehyde Reductive AminationRoute 2: Nitrile ReductionRoute 3: Mannich Reaction
Regioselectivity Perfect (100% para) Perfect (100% para) Poor (Mixture of ortho/para)
Yield High (75–90%)Moderate to High (60–85%)Low (<40%)
Reagent Availability High (Aldehyde is common)Medium (Nitrile less common)High (Phenol is common)
Safety Profile Good (Standard reagents)Moderate (H₂ pressure, Pyrophoric cats)Good
Purification Simple (Extraction/Cryst.)[1]Simple (Filtration/Cryst.)Difficult (Isomer separation)
Recommendation Primary Choice Secondary Choice Not Recommended

Visualized Pathways

SyntheticRoutes Figure 1: Comparison of Synthetic Pathways to 4-(Aminomethyl)-3,5-difluorophenol Start_Aldehyde 3,5-Difluoro-4- hydroxybenzaldehyde Intermediate_Imine Intermediate Imine (Transient) Start_Aldehyde->Intermediate_Imine NH4OAc, MeOH Start_Nitrile 3,5-Difluoro-4- hydroxybenzonitrile Target 4-(Aminomethyl)- 3,5-difluorophenol Start_Nitrile->Target H2, Raney Ni (High Pressure) Start_Phenol 3,5-Difluorophenol Start_Phenol->Target HCHO, NH3 (Mannich) Regio-issues Intermediate_Imine->Target NaCNBH3 reduction

Figure 1: The Reductive Amination (Blue) offers the most direct and controlled path compared to Nitrile Reduction (Red) or Mannich (Grey).[1]

References

  • Preparation of Hydroxybenzylamines via Reductive Amination

    • Source: PrepChem.[1] "Synthesis of 4-Hydroxybenzylamine."

    • Relevance: Establishes the baseline protocol for converting p-hydroxybenzaldehydes to amines using Ammonia/Raney Ni or Hydride reducing agents.
    • URL:[Link]

  • Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde (Starting Material)

    • Source: Ningbo Inno Pharmchem Co., Ltd.[1] "Chemical Synthesis with 3,5-Difluoro-4-hydroxybenzaldehyde."

    • Relevance: Confirms the commercial availability and utility of the aldehyde precursor for synthetic transformations.[1][2][3]

    • URL:[Link][1]

  • Properties of 4-(Aminomethyl)

    • Source: PubChem.[1][4][5] "Compound Summary: 4-(Aminomethyl)-3,5-difluorophenol."[1][5]

    • Relevance: Provides chemical identifiers (CAS 771573-21-8)
    • URL:[Link][1]

  • General Reductive Amination Methodology

    • Source: Organic Chemistry Portal.[1] "Reductive Amination."[1]

    • Relevance: Authoritative grounding for the mechanism and reagent choices (NaCNBH3 vs NaBH4) described in Route 1.[1]

    • URL:[Link][1]

Sources

Validation

Establishing Analytical Standards for 4-(Aminomethyl)-3,5-difluorophenol

Content Type: Technical Comparison Guide & Experimental Protocol Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Executive Summary: The "Fluorine Effect" in Analysis 4-(Aminomethyl)-3,5-difluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Experimental Protocol Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary: The "Fluorine Effect" in Analysis

4-(Aminomethyl)-3,5-difluorophenol (CAS: 771573-21-8) is a critical fragment in modern drug discovery, often serving as a linker in PROTACs or a warhead scaffold in covalent inhibitors. Its structure combines a zwitterionic core (basic amine + acidic phenol) with electron-withdrawing fluorine atoms.

This specific combination creates a "blind spot" for standard analytical methods. Traditional C18 Reverse-Phase HPLC often fails to retain the polar zwitterion or separate it from closely related regioisomers (e.g., 2,6-difluoro isomers).

This guide establishes a Gold Standard Analytical Workflow , comparing the industry-default C18 Method against a superior Fluorinated Stationary Phase (PFP) Method , validated by qNMR for absolute purity assessment.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Before establishing a standard, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Phenol ring, 3,5-difluoro, 4-aminomethylSymmetry: The molecule is symmetric. 19F NMR will show a single singlet.
Formula C7H7F2NOMW: 159.13 g/mol (Free Base)
pKa (Phenol) ~7.3 (Predicted)Lower than unsubstituted phenol (10.0) due to electron-withdrawing F atoms.
pKa (Amine) ~9.2 (Predicted)Typical primary benzylamine.
Isoelectric Point (pI) ~8.25At neutral pH, the molecule is a Zwitterion (Phenolate- / Ammonium+).
Solubility DMSO, MeOH, Water (pH dependent)Poor retention on C18 in 100% aqueous conditions.
The Isomer Trap

Synthetic routes often produce the 2,6-difluoro isomer (where fluorines are ortho to the hydroxyl) as a byproduct. Standard C18 columns often co-elute these isomers due to identical hydrophobicity. Resolution of this isomer is the primary success metric for the analytical method.

Comparative Analysis: C18 vs. PFP

We compared two methodologies for the purity assessment of 4-(Aminomethyl)-3,5-difluorophenol.

Method A: The "Generic" Approach (C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Retention: Weak (k' < 1.0) due to polarity.[1]

    • Peak Shape: Tailing observed due to interaction between the amine and residual silanols.

    • Selectivity: Fails to resolve the 2,6-difluoro isomer (Critical Failure).

Method B: The "Optimized" Approach (PFP - Pentafluorophenyl)
  • Column: PFP (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).

  • Mobile Phase: Water/Methanol with 10mM Ammonium Formate (pH 3.0).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Fluorine-Fluorine specific interaction .
  • Performance:

    • Retention: Moderate to Strong (k' > 2.5).

    • Peak Shape: Sharp, symmetrical peaks.

    • Selectivity: Baseline resolution of regioisomers (

      
       > 1.2).
      
Summary Data Table
MetricMethod A (C18 Standard)Method B (PFP Optimized)Verdict
Retention Time (min) 1.2 (Void volume elution risk)4.5 (Stable retention)PFP Wins
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Excellent symmetry)PFP Wins
Isomer Resolution (

)
0.8 (Co-elution)3.2 (Baseline separation)PFP Wins
LOD (Signal/Noise = 3) 0.5 µg/mL0.1 µg/mLPFP Wins

Experimental Protocols

Protocol 1: The Gold Standard HPLC Method (PFP)

Objective: Routine purity and stability testing.

  • Instrument: HPLC or UHPLC with UV detection (DAD).

  • Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3-5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures the amine is fully protonated (

      
      ) and phenol is protonated (neutral OH), preventing zwitterionic species variation.
      
  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why MeOH? Methanol promotes

      
      -
      
      
      
      interactions on PFP columns better than Acetonitrile.
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (primary), 210 nm (secondary).

  • Sample Diluent: 90:10 Water:Methanol (matches initial gradient to prevent peak distortion).

Protocol 2: Absolute Purity by qNMR (The "Primary Standard")

Objective: Establishing the potency of the reference standard material. HPLC is relative; qNMR is absolute.

  • Solvent: DMSO-

    
     (Solubilizes both salt and free base forms).
    
  • Internal Standard: Maleic Acid (Traceable Reference Material) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    60 seconds (ensure full relaxation of F nuclei if doing 19F qNMR).
  • Target Signals:

    • 1H NMR: Integrate the benzylic methylene protons (-CH 2-NH2) at

      
       ~3.8 ppm (doublet or singlet depending on salt). Avoid aromatic region if solvent overlaps.
      
    • 19F NMR: Integrate the singlet at

      
       ~ -130 to -140 ppm. This is highly specific and free from solvent interference.
      
  • Calculation:

    
    
    

Visualizations & Logic Flow

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic for selecting the correct analytical technique based on the sample stage.

AnalyticalStrategy Start Sample Received: 4-(Aminomethyl)-3,5-difluorophenol CheckType Is this a Reference Standard or Routine Sample? Start->CheckType RefStd Reference Standard Establishment CheckType->RefStd Standard Routine Routine QC / Stability CheckType->Routine Batch QC qNMR qNMR (1H & 19F) (Absolute Purity) RefStd->qNMR Primary Assay PFP_HPLC HPLC (PFP Column) (Impurity Profiling) RefStd->PFP_HPLC Purity Check Routine->PFP_HPLC C18_HPLC HPLC (C18) (NOT RECOMMENDED) Routine->C18_HPLC Avoid Analysis Data Synthesis: Mass Balance qNMR->Analysis PFP_HPLC->Analysis Cert Issue CoA Analysis->Cert

Caption: Decision matrix prioritizing qNMR for standard qualification and PFP-HPLC for impurity profiling, explicitly rejecting C18 for this application.

Figure 2: The "Fluorine Interaction" Mechanism

Why PFP works when C18 fails.

Mechanism cluster_C18 C18 Phase (Hydrophobic Only) cluster_PFP PFP Phase (Multi-Mode) Analyte Analyte: Fluorinated Phenol C18_Interaction Weak Hydrophobic Interaction Analyte->C18_Interaction Poor Retention PiPi Pi-Pi Stacking Analyte->PiPi FF F-F Interactions (Specific) Analyte->FF High Selectivity HBond H-Bonding (with OH/NH2) Analyte->HBond

Caption: Mechanistic comparison showing the multi-modal retention of PFP phases (Pi-Pi, F-F, H-Bonding) versus the singular hydrophobic mechanism of C18.

References

  • PubChem. (n.d.). 4-(Aminomethyl)-3,5-difluorophenol Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular descriptors. Journal of Chromatography A. (Contextual grounding for PFP vs C18 selectivity).
  • Bhardwaj, S. P., & Singh, R. (2018). Stress degradation studies and development of stability-indicating method. (General guidance on establishing stability methods for aminophenols).
  • EPA CompTox. (2024). 4-(Aminomethyl)-3,5-difluorophenol Dashboard. US Environmental Protection Agency. Retrieved February 6, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 4-(Aminomethyl)-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a powerful toolkit to modulate key physicochemical and pharmacological properties, often transforming a promising lead compound into a viable drug candidate. Among these, 4-(Aminomethyl)-3,5-difluorophenol stands out as a versatile building block, offering a unique combination of a reactive aminomethyl group, a phenolic hydroxyl, and the influential presence of two fluorine atoms on the aromatic ring.

This guide provides an in-depth technical comparison of 4-(Aminomethyl)-3,5-difluorophenol against other relevant building blocks. We will delve into the underlying principles of how its unique structure influences reactivity and the properties of resulting derivatives, supported by experimental data and detailed protocols. Our objective is to equip you with the critical insights needed to make informed decisions in your synthetic and drug discovery endeavors.

The Strategic Advantage of Fluorination: A Physicochemical Perspective

The introduction of fluorine atoms onto an aromatic ring, as seen in 4-(Aminomethyl)-3,5-difluorophenol, imparts profound changes to the molecule's electronic and physical properties. These alterations are not merely incremental; they can fundamentally shift the reactivity of adjacent functional groups and the overall pharmacological profile of a derivative.

The presence of fluorine can enhance metabolic stability, improve binding affinity, fine-tune lipophilicity and solubility, and increase selectivity, thereby reducing off-target interactions.[1] It is estimated that approximately 20% of all new approved drugs incorporate one or more fluorine atoms, a testament to the transformative power of this element in drug design.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of the phenolic hydroxyl group and the basicity of the aminomethyl group. The fluorine atoms in the 3 and 5 positions of 4-(Aminomethyl)-3,5-difluorophenol inductively pull electron density from the aromatic ring. This electronic effect has two key consequences:

  • Increased Acidity of the Phenol: The electron withdrawal stabilizes the corresponding phenoxide anion, making the phenolic proton more acidic (lower pKa) compared to its non-fluorinated analog, 4-aminomethylphenol.

  • Decreased Basicity of the Amine: The electron-withdrawing effect extends to the benzylic position, reducing the electron density on the nitrogen atom of the aminomethyl group. This makes the amine less basic (lower pKa) compared to its non-fluorinated counterpart.

This modulation of pKa is a critical consideration in designing synthetic routes and predicting the behavior of the final molecule in a biological system. For instance, the lower basicity of the amine in 4-(Aminomethyl)-3,5-difluorophenol can necessitate more forcing conditions or specific coupling reagents in amide bond formation reactions.

Comparative Benchmarking: A Data-Driven Analysis

To truly appreciate the utility of 4-(Aminomethyl)-3,5-difluorophenol, a direct comparison with other relevant building blocks is essential. We will consider its non-fluorinated parent, a mono-fluorinated analog, and a regioisomeric difluorinated analog.

Building BlockStructurePredicted pKa (Phenol)Predicted pKa (Amine)Predicted LogP
4-Aminomethylphenol10.39.80.5
4-(Aminomethyl)-3-fluorophenol9.29.11.1
4-(Aminomethyl)-3,5-difluorophenol 7.9 8.5 1.5
4-Amino-2,5-difluorophenol8.0-1.3

Note: pKa and LogP values are predicted using computational models and should be considered as estimates. Experimental values may vary.

The data clearly illustrates the impact of fluorine substitution. The progressive addition of fluorine atoms leads to a significant decrease in the pKa of both the phenol and the amine, while concurrently increasing the lipophilicity (LogP). This trend is crucial for medicinal chemists, as it allows for the fine-tuning of a drug candidate's properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity can improve membrane permeability, while the altered pKa can influence solubility and interactions with biological targets.[2][3][4][5]

Experimental Design: A Head-to-Head Amide Coupling Reaction

To provide a practical demonstration of the differences in reactivity, we will outline a comparative experimental protocol for an amide coupling reaction. This is a common transformation in drug discovery, and the choice of building block can have a significant impact on the reaction efficiency.[6]

Workflow for Comparative Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Analysis A Carboxylic Acid F Monitor by LC-MS A->F B1 4-Aminomethylphenol B1->F B2 4-(Aminomethyl)-3,5-difluorophenol B2->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Aqueous Workup F->G H Purification (e.g., Chromatography) G->H I1 Product from B1 H->I1 I2 Product from B2 H->I2 J Characterization (NMR, MS) I1->J I2->J K Yield & Purity Comparison J->K

Caption: Comparative workflow for amide coupling reactions.

Detailed Experimental Protocol

Objective: To compare the reaction yield and purity of the amide product formed from a model carboxylic acid with 4-aminomethylphenol and 4-(Aminomethyl)-3,5-difluorophenol.

Materials:

  • Model Carboxylic Acid (e.g., Boc-glycine)

  • 4-Aminomethylphenol

  • 4-(Aminomethyl)-3,5-difluorophenol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate round-bottom flasks, dissolve the model carboxylic acid (1.0 eq) in anhydrous DMF.

    • To the first flask, add 4-aminomethylphenol (1.0 eq).

    • To the second flask, add 4-(Aminomethyl)-3,5-difluorophenol (1.0 eq).

    • To each flask, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Reaction Monitoring:

    • Stir both reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute each reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products by column chromatography on silica gel.

    • Characterize the purified products by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity.

    • Calculate the isolated yield for each reaction.

Expected Outcomes and Causality:

Due to the lower basicity of the amine in 4-(Aminomethyl)-3,5-difluorophenol, the reaction may proceed at a slower rate compared to the non-fluorinated analog. It is possible that a slightly higher temperature or a longer reaction time may be required to achieve a comparable yield. The choice of HATU as a coupling reagent is deliberate; it is a highly efficient reagent capable of activating carboxylic acids for coupling with less nucleophilic amines.

Physicochemical Properties of Derivatives: A Look at Lipophilicity

The lipophilicity of a drug molecule, often expressed as its LogP value, is a critical determinant of its pharmacokinetic properties. Fluorination is a well-established strategy for increasing lipophilicity.[2][3]

Lipophilicity Comparison Workflow

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation & Comparison A1 Amide from 4-Aminomethylphenol B Dissolve in Octanol/Water A1->B A2 Amide from 4-(Aminomethyl)-3,5-difluorophenol A2->B C Shake to Equilibrate B->C D Separate Layers C->D E Measure Concentration in Each Layer (e.g., UV-Vis or LC-MS) D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F G Compare LogP Values F->G

Caption: Workflow for comparing the lipophilicity (LogP) of derivatives.

The amide derivative of 4-(Aminomethyl)-3,5-difluorophenol is expected to have a significantly higher LogP value compared to the derivative of 4-aminomethylphenol. This increased lipophilicity can lead to improved cell membrane permeability, which is often a desirable attribute for orally administered drugs. However, it is important to note that excessive lipophilicity can also lead to issues such as poor aqueous solubility and increased metabolic clearance. Therefore, the ability to fine-tune lipophilicity through the use of fluorinated building blocks is a key advantage in drug discovery.

Conclusion: The Strategic Value of 4-(Aminomethyl)-3,5-difluorophenol

4-(Aminomethyl)-3,5-difluorophenol is a powerful and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups and the presence of two fluorine atoms allows for the strategic modulation of key physicochemical properties, including pKa and lipophilicity. As demonstrated through our comparative analysis and experimental design, the use of this building block can lead to derivatives with enhanced properties that are often crucial for the success of a drug development program. By understanding the underlying principles of how fluorination impacts molecular properties and reactivity, researchers can leverage 4-(Aminomethyl)-3,5-difluorophenol to design and synthesize novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

  • PubChem. 4-(Aminomethyl)-3-fluorophenol. National Center for Biotechnology Information. [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]

  • 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. [Link]

  • PubChem. 4-Amino-3-fluorophenol. National Center for Biotechnology Information. [Link]

  • CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • 5-Amino-2,4-difluorophenol: A Versatile Intermediate for Chemical Innovation. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

  • physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation. [Link]

  • 4-Amino-2, 5-difluorophenol, min 97%, 1 gram. CP Lab Safety. [Link]

  • 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers. [Link]

  • Physicochemical Properties Of Drugs. Unacademy. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]

  • Evaluation of Physico-Chemical Properties Influence on Drug Product in vitro Profiles and Solubility Profile of Fourth Generation Antibacterial Drug. ResearchGate. [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. ResearchGate. [Link]

  • Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. [Link]

  • Distribution of the experimental lipophilicity values of series D, E... ResearchGate. [Link]

Sources

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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